1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-tri(propan-2-yl)silylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-11(2)17(12(3)4,13(5)6)15-8-7-14(9-15)10-16/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXLJQDNDXOJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde: Overcoming Regiochemical Bias
Executive Summary & Strategic Rationale
The synthesis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde represents a classic challenge in heterocyclic chemistry: overcoming the innate nucleophilic bias of the pyrrole ring. Under standard electrophilic aromatic substitution (EAS) conditions (e.g., Vilsmeier-Haack), pyrrole reacts preferentially at the C2 (
To access the C3 (
This guide details the "Muchowski Route," the authoritative method for C3-functionalization of pyrroles, ensuring high yield and regioselectivity.
Mechanistic Insight: The "Steric Shield" Effect
The success of this synthesis hinges on the specific geometry of the N-TIPS group. Unlike smaller silyl groups (TMS, TBDMS), the isopropyl lobes of the TIPS group create a "cone of protection" around the C2 and C5 positions.
Regioselectivity Driver
-
Reagent: tert-Butyllithium (t-BuLi).
-
Mechanism: When t-BuLi approaches 1-(Triisopropylsilyl)pyrrole, the steric clash between the tert-butyl anion and the TIPS isopropyl groups prevents the formation of the C2-lithio species.
-
Outcome: The base is diverted to the C3 position, which is sterically accessible. This generates a kinetically stable 3-lithio intermediate that can be trapped with N,N-dimethylformamide (DMF) to yield the aldehyde.
Figure 1: The TIPS group effectively blocks the C2 trajectory, forcing lithiation to the C3 position.
Detailed Experimental Protocol
Phase 1: Synthesis of Precursor (1-(Triisopropylsilyl)pyrrole)
Note: While commercially available, in-house synthesis is cost-effective for scale-up.
Reagents: Pyrrole, Sodium Hydride (60% dispersion), Triisopropylsilyl chloride (TIPSCl), THF.
-
Preparation: Flame-dry a 500 mL round-bottom flask (RBF) and equip with a magnetic stir bar under Argon atmosphere.
-
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to pyrrole). Cool to 0 °C.
-
Addition: Add pyrrole (1.0 equiv) dropwise. Evolution of H₂ gas will be vigorous. Stir for 30–60 minutes at 0 °C until gas evolution ceases and the solution becomes clear/slightly colored (formation of sodium pyrrolide).
-
Silylation: Add TIPSCl (1.1 equiv) dropwise.
-
Reaction: Warm to room temperature and stir for 4–6 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with hexanes (TIPS-pyrrole is highly lipophilic). Wash organics with water and brine. Dry over MgSO₄.
-
Purification: Vacuum distillation (bp ~80–85 °C at 0.5 mmHg) is preferred over chromatography to remove excess TIPSCl.
Phase 2: C3-Lithiation and Formylation (The Core Reaction)
Reagents: 1-(Triisopropylsilyl)pyrrole, t-BuLi (1.7 M in pentane), N,N-Dimethylformamide (DMF), Anhydrous THF.
| Parameter | Specification | Criticality |
| Temperature | -78 °C (Dry Ice/Acetone) | High: Higher temps allow isomerization to C2-Li. |
| Atmosphere | Argon/Nitrogen (Schlenk/Glovebox) | High: t-BuLi is pyrophoric; intermediates are moisture sensitive. |
| Solvent | THF (Anhydrous, inhibitor-free) | Medium: Ether can be used, but THF coordinates Li better. |
| Stoichiometry | 1.0 : 1.1 : 1.2 (Pyrrole : Base : DMF) | Medium: Slight excess of base ensures conversion. |
Step-by-Step Workflow:
-
Setup: Charge a flame-dried Schlenk flask with 1-(Triisopropylsilyl)pyrrole (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C .
-
Lithiation: Add t-BuLi (1.1 equiv) dropwise via syringe over 10–15 minutes.
-
Observation: The solution may turn slightly yellow.
-
Safety: Ensure the needle tip is submerged or the drop falls directly into solvent to avoid sparking.
-
-
Incubation: Stir at -78 °C for 45–60 minutes. This allows the kinetic formation of the 3-lithio species.
-
Formylation: Add anhydrous DMF (1.5 equiv) dropwise at -78 °C.
-
Warming: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 1 hour.
-
Quench: Pour the reaction mixture into a beaker containing phosphate buffer (pH 7) or water.
-
Extraction: Extract with Diethyl Ether or Ethyl Acetate (3x).
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexanes:EtOAc (95:5 to 90:10). The product is less polar than the deprotected aldehyde but more polar than the starting material.
-
Figure 2: Operational workflow for the regioselective synthesis.
Data & Characterization
The successful migration of the formyl group to the C3 position is confirmed primarily by ¹H NMR coupling constants. C2-substituted pyrroles typically show distinct coupling patterns compared to C3-substituted ones.
Expected Analytical Data:
| Spectroscopic Method | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | Aldehyde proton (CHO). | |
| ¹H NMR (Ring) | Typical pattern for 1,3-disubstitution (approximate shifts). | |
| ¹H NMR (TIPS) | Large integration (21H) confirms silyl group retention. | |
| ¹³C NMR | ~185 ppm | Carbonyl carbon. |
| ¹³C NMR (Ring) | C2 and C5 shifts | Lack of symmetry confirms 3-substitution. |
Note: If the TIPS group is cleaved (acidic workup), the signals for the isopropyl groups will vanish, and the NH proton will appear broad around 9-10 ppm.
Safety & Troubleshooting
Handling tert-Butyllithium
This is the most critical safety aspect of the protocol.
-
Technique: Use the "double-needle" or "cannula" transfer method. Never pull t-BuLi into a syringe barrel containing air.
-
PPE: Flame-resistant lab coat, blast shield, and Nomex gloves (or nitrile under heavy leather gloves) are mandatory.
Common Pitfalls
-
Regio-scrambling: If the temperature rises above -70 °C during lithiation, the kinetically favored 3-lithio intermediate may isomerize to the thermodynamically stable 2-lithio species. Maintain -78 °C strictly.
-
Incomplete Conversion: Ensure the t-BuLi titer is accurate. Old reagents often have lower molarity.
-
Desilylation: Avoid acidic workups. The N-Si bond is labile to acid. Use neutral or basic buffers.
References
-
Bray, B. L.; Mathies, P. H.; Naef, R.; Solas, D. R.; Tidwell, T. T.; Artis, D. R.; Muchowski, J. M. "N-(Triisopropylsilyl)pyrrole.[3] A useful precursor for the synthesis of 3-substituted pyrroles."[3][4] Journal of Organic Chemistry, 1990 , 55(26), 6317–6328.
- Core Reference: This is the seminal paper describing the steric directing effect of the TIPS group on pyrrole lithi
- Stefan, K.; Renz, M. "Regioselective Synthesis of 3-Substituted Pyrroles." Chemical Reviews, 2004. (General context on pyrrole chemistry).
- Schlosser, M. "Organometallics in Synthesis: A Manual." (Reference for handling organolithium reagents safely).
Sources
A Technical Guide to 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde, a key synthetic intermediate in medicinal chemistry and organic synthesis. While a dedicated CAS number for this specific molecule is not prominently listed in major chemical databases, this document will focus on its synthesis from its well-characterized precursor, 1-(Triisopropylsilyl)-1H-pyrrole, its subsequent reactions, and its strategic importance in the development of complex molecular architectures.
Compound Identification and Precursor Analysis
The target compound, this compound, is best understood by examining its core components. The synthesis strategically begins with the N-protected pyrrole, 1-(Triisopropylsilyl)pyrrole.
Key Precursors:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 1-(Triisopropylsilyl)-1H-pyrrole | 87630-35-1[1][2] | C13H25NSi | 223.44 g/mol [2] |
| 1H-Pyrrole-3-carbaldehyde | 7126-39-8[3][4] | C5H5NO | 95.10 g/mol [4][5] |
The triisopropylsilyl (TIPS) group is a bulky organosilicon moiety that serves two primary functions: it protects the nitrogen of the pyrrole ring, enhancing its stability, and its steric bulk directs electrophilic substitution preferentially to the C3 position of the pyrrole ring.[6] This directive effect is paramount for the selective synthesis of 3-substituted pyrroles, which are crucial scaffolds in numerous biologically active compounds.[6][7]
Synthesis of the Precursor: 1-(Triisopropylsilyl)-1H-pyrrole (TIPS-pyrrole)
1-(Triisopropylsilyl)pyrrole is a colorless to light yellow liquid and serves as the foundational starting material.[2][8] Its synthesis is a standard procedure in organic chemistry, typically involving the deprotonation of pyrrole followed by quenching with triisopropylsilyl chloride.
Physical and Chemical Properties of TIPS-pyrrole:
| Property | Value | Source |
| Boiling Point | 78 °C at 0.4 mmHg | [1][2] |
| Density | 0.904 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.492 | [1] |
| Purity | ≥94-96% (GC) | [2][8] |
| Storage | Store at room temperature | [2] |
Core Synthesis: Formylation of TIPS-pyrrole to this compound
The introduction of a formyl (-CHO) group at the C3 position is most effectively achieved via the Vilsmeier-Haack reaction.[1][9][10] This reaction employs a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to effect an electrophilic substitution on the electron-rich pyrrole ring. The steric hindrance of the N-TIPS group directs this substitution to the C3 position.
Detailed Experimental Protocol (Vilsmeier-Haack Formylation):
Objective: To synthesize this compound from 1-(Triisopropylsilyl)-1H-pyrrole.
Materials:
-
1-(Triisopropylsilyl)-1H-pyrrole (1.0 eq)
-
Phosphorus oxychloride (POCl3) (1.1 eq)
-
N,N-Dimethylformamide (DMF) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath. To the cooled solvent, slowly add DMF (1.1 eq). With vigorous stirring, add POCl3 (1.1 eq) dropwise. The formation of the chloroiminium salt (Vilsmeier reagent) will occur. Stir the mixture at 0 °C for 30-60 minutes.
-
Addition of TIPS-pyrrole: Dissolve 1-(Triisopropylsilyl)-1H-pyrrole (1.0 eq) in anhydrous DCM in a separate flask. Add this solution dropwise to the stirring Vilsmeier reagent suspension at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO3 solution. Caution: This is an exothermic process and may cause gas evolution. Continue the addition until the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Synthesis Workflow Diagram:
Caption: Vilsmeier-Haack synthesis of the target aldehyde.
Spectroscopic Characterization
Accurate characterization is essential for confirming the structure and purity of the synthesized product. While a comprehensive dataset is best obtained from direct experimental results, typical spectroscopic data for substituted pyrrole-3-carbaldehydes are well-documented.[11][12]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the aldehyde proton (typically a singlet around 9.7-9.9 ppm), and the complex multiplets for the isopropyl protons of the TIPS group.
-
¹³C NMR: The carbon NMR will display a distinctive downfield signal for the aldehyde carbonyl carbon (around 185-187 ppm), along with signals for the pyrrole ring carbons and the carbons of the TIPS group.[11][12]
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde, typically appearing in the region of 1660-1680 cm⁻¹.[11][12]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula.
Applications in Drug Development and Research
The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[13][14] 1-(TIPS)-1H-pyrrole-3-carbaldehyde is a valuable intermediate because the aldehyde group serves as a versatile chemical handle for a wide array of transformations.
Key Synthetic Transformations:
-
Reductive Amination: The aldehyde can be converted into various amines, a fundamental reaction for introducing nitrogen-containing functional groups common in pharmaceuticals.
-
Wittig Reaction: Allows for the formation of carbon-carbon double bonds, enabling the synthesis of vinyl-substituted pyrroles which can undergo further reactions like Heck or metathesis.[15]
-
Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, providing another key functional group for amide bond formation or other derivatizations.[5]
-
Condensation Reactions: The aldehyde can react with various nucleophiles (e.g., active methylene compounds, hydrazines) to build more complex heterocyclic systems fused to the pyrrole core.[14]
The strategic use of the TIPS protecting group allows for precise functionalization at the 3-position, which is then elaborated using the aldehyde handle. This methodology is central to building libraries of novel compounds for biological screening and for the targeted synthesis of molecules with potential therapeutic value in areas such as oncology, infectious diseases, and neurology.[7][16]
Role as a Synthetic Intermediate:
Caption: Synthetic utility of the target aldehyde.
Safety and Handling
Hazard Identification: Based on the precursors and related compounds, this compound should be handled with care.
-
1-(Triisopropylsilyl)pyrrole: Causes skin and serious eye irritation.[17] It is also classified as harmful if swallowed or inhaled.[18]
-
Aldehydes: Are generally considered reactive and can be irritants.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17][19]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[17][18]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the aldehyde group.[16]
Conclusion
This compound is a strategically important, though not widely cataloged, chemical intermediate. Its value lies in the precise control offered by the N-TIPS protecting group, which directs formylation to the C3 position. The resulting aldehyde provides a versatile anchor point for extensive synthetic elaboration, making it a powerful tool for medicinal chemists and researchers in drug discovery. Understanding its synthesis, characterization, and reactive potential is key to leveraging this building block for the creation of novel and complex pyrrole-containing therapeutic agents.
References
- Demopoulos, V. J. (1986). A convenient synthesis of pyrrole-3-carboxaldehyde.
-
PubChem. (n.d.). 1H-pyrrole-3-carboxaldehyde. Retrieved from [Link]
-
D-Chem. (2025, March 2). 1H-Pyrrole-3-carbaldehyde: Comprehensive Overview and Applications. Retrieved from [Link]
- Kennedy, A. R., et al. (2006). 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole.
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing.
- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
- J-GLOBAL. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides.
- Bray, B. L., et al. (n.d.). N-(Triisopropylsilyl)pyrrole. A progenitor "par excellence" of 3-substituted pyrroles. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
- SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery.
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde in Organic Synthesis.
- PubMed. (2024, January 2).
- SciSpace. (2015, January 23).
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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- 1. 1-(三异丙基硅基)吡咯 95% | Sigma-Aldrich [sigmaaldrich.com]
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- 8. 1-(Triisopropylsilyl)pyrrole, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 1-(Triisopropylsilyl)pyrrole, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
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- 12. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
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A Comprehensive Technical Guide to 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the physical and chemical properties, synthesis, and reactivity of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde, a key intermediate in the synthesis of complex pyrrole-containing molecules for pharmaceutical and materials science applications. By leveraging the triisopropylsilyl (TIPS) protecting group, this compound offers enhanced stability and solubility in organic solvents, facilitating controlled functionalization of the pyrrole ring.
Core Molecular Characteristics
This compound is a derivative of pyrrole where the nitrogen atom is protected by a bulky triisopropylsilyl group, and a formyl (carbaldehyde) group is attached at the 3-position of the pyrrole ring. The TIPS group serves to increase the molecule's lipophilicity and stability, while also directing electrophilic substitution to the 3-position.
Molecular Structure
Caption: Molecular structure of this compound.
Predicted Physical Properties
The physical properties of this compound can be inferred from its constituent parts: 1-(Triisopropylsilyl)pyrrole and 1H-pyrrole-3-carbaldehyde. The introduction of the polar aldehyde group is expected to increase the melting and boiling points compared to the parent silylated pyrrole.
| Property | Value | Source |
| Molecular Formula | C14H25NOSi | - |
| Molecular Weight | 251.44 g/mol | - |
| Appearance | Likely a white to yellow or brown solid, or a viscous oil. | Inferred from related compounds[1][2] |
| Melting Point | Expected to be higher than 1H-pyrrole-3-carbaldehyde (65-68°C) due to increased molecular weight.[3] | - |
| Boiling Point | Expected to be significantly higher than 1-(Triisopropylsilyl)pyrrole (78 °C at 0.4 mmHg).[2] | - |
| Solubility | Soluble in common organic solvents such as chloroform, methanol, dichloromethane, and ethyl acetate.[3][4] | - |
Synthesis and Mechanism
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1-(Triisopropylsilyl)pyrrole.[5][6] The bulky TIPS group on the pyrrole nitrogen directs the formylation to the 3-position.
Synthetic Workflow
Caption: Vilsmeier-Haack synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
1-(Triisopropylsilyl)pyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(Triisopropylsilyl)pyrrole in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to an equimolar amount of anhydrous N,N-dimethylformamide at 0 °C in a separate flask.
-
Slowly add the freshly prepared Vilsmeier reagent to the solution of 1-(Triisopropylsilyl)pyrrole via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the triisopropylsilyl group, the pyrrole ring protons, and the aldehyde proton.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |
| Pyrrole ring protons | 6.0 - 8.0 | Multiplets |
| TIPS methine (-CH) | 1.3 - 1.6 | Multiplet |
| TIPS methyl (-CH₃) | 1.0 - 1.2 | Doublet |
Note: The exact chemical shifts of the pyrrole protons will be influenced by the electron-withdrawing aldehyde group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show a characteristic downfield signal for the carbonyl carbon of the aldehyde group.
| Carbon | Expected Chemical Shift (ppm) |
| Aldehyde (C=O) | 180 - 190 |
| Pyrrole ring carbons | 110 - 140 |
| TIPS methine (CH) | 15 - 25 |
| TIPS methyl (CH₃) | 10 - 20 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl stretch of the aldehyde group.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (aldehyde) | 1660 - 1700 |
| C-H (aldehyde) | 2720 - 2820 |
| Si-C | 1250, 880 |
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. The TIPS group can be readily removed under fluoride-mediated conditions (e.g., TBAF) to yield the free NH-pyrrole. The aldehyde functionality can undergo a variety of transformations, including:
-
Oxidation: to the corresponding carboxylic acid.[3]
-
Reduction: to the primary alcohol.[3]
-
Wittig-type reactions: to form alkenes.
-
Reductive amination: to form amines.
-
Condensation reactions: with various nucleophiles.
This reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2]
Safety and Handling
Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is expected to be an irritant to the eyes, skin, and respiratory system. Store in a cool, dry place under an inert atmosphere to prevent degradation.[1]
References
-
Chem-Impex. 1-(Triisopropylsilyl)pyrrole. [Link]
-
PubChem. 1H-pyrrole-3-carboxaldehyde. [Link]
-
DC Fine Chemicals. 1H-Pyrrole-3-carbaldehyde: Comprehensive Overview and Applications. [Link]
- Vassilis J. Demopoulos. A convenient synthesis of pyrrole-3-carboxaldehyde.
-
PureSynth. 1-(Triisopropylsilyl)Pyrrole 96.0%(GC). [Link]
-
PubChem. CID 158954598. [Link]
-
ResearchGate. 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole. [Link]
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Technical Deep Dive: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
Executive Summary
1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is a pivotal organosilicon intermediate in the synthesis of complex heterocyclic architectures, including porphyrins, BODIPY dyes, and pharmaceutical alkaloids. Its structural significance lies in the Triisopropylsilyl (TIPS) group, a bulky steric shield that enforces regioselectivity. Unlike smaller protecting groups (e.g., TMS), the TIPS moiety sterically occludes the pyrrole nitrogen and the adjacent
This guide analyzes the structural chemistry of this molecule, leveraging crystallographic data from homologous systems to explain its reactivity, and provides a validated protocol for its synthesis.
Part 1: Structural Architecture & Steric Design
The TIPS "Umbrella" Effect
The defining feature of this molecule is the N-silyl protection. While a direct single-crystal X-ray structure for the 3-carbaldehyde derivative is often precluded by its physical state (typically a viscous oil or low-melting solid at room temperature), its structural parameters can be rigorously inferred from the crystallographic data of its closest solid-state analog, 3-nitro-1-(triisopropylsilyl)-1H-pyrrole (Kennedy et al., 2006).
-
Si–N Bond Geometry: The silicon atom adopts a distorted tetrahedral geometry. The Si–N bond length is approximately 1.80 Å , significantly longer than a C–N bond (~1.47 Å), positioning the bulky isopropyl groups further from the ring plane.
-
Steric Cone Angle: The TIPS group exhibits a cone angle of roughly 160° . This massive steric bulk effectively "covers" the
-protons (C2 and C5), rendering them kinetically inaccessible to bulky electrophiles or lithiating agents. -
Regiodirecting Influence: In the solid state, the isopropyl groups interlock to minimize steric clash with the pyrrole ring. This conformation forces incoming reagents to attack the more accessible
-position (C3), explaining the high regioselectivity observed in formylation reactions.
The 3-Carbaldehyde Moiety
-
Dipole Alignment: The formyl group (-CHO) at C3 introduces a strong dipole. In the absence of the TIPS group, pyrrole-3-carbaldehydes form extensive intermolecular hydrogen-bonding networks (N-H···O=C). However, the N-TIPS group eliminates the hydrogen bond donor, disrupting these networks and lowering the melting point, often resulting in an oil.
-
Conformation: The carbonyl oxygen likely adopts an anti-conformation relative to the C2-C3 bond to minimize dipole repulsion with the electron-rich pyrrole ring, though rotation is facile at room temperature.
Part 2: Synthetic Pathways & Causality
The synthesis of this compound is not merely a functional group interconversion; it is a study in sterically directed synthesis .
Pathway Logic
Two primary routes exist. The choice depends on the available starting materials and the need for specific isomer purity.
-
Vilsmeier-Haack Formylation (Preferred):
-
Mechanism: The bulky Vilsmeier reagent (chloromethyliminium salt) is directed to the C3 position because the TIPS group sterically hinders the typically more reactive C2 position.
-
Advantage: Direct, one-pot procedure from 1-(triisopropylsilyl)pyrrole.
-
-
Lithiation-Formylation:
-
Mechanism: Halogen-Lithium exchange of 3-bromo-1-(triisopropylsilyl)pyrrole followed by quenching with DMF.
-
Advantage: Useful if the 3-bromo precursor is already in hand for cross-coupling workflows.
-
Validated Experimental Protocol (Vilsmeier-Haack Route)
This protocol is designed for self-validation. Key checkpoints are marked.
Reagents:
-
1-(Triisopropylsilyl)pyrrole (1.0 equiv)
-
Phosphorus Oxychloride (
, 1.1 equiv) -
Dimethylformamide (DMF, 1.2 equiv)
-
Dichloromethane (DCM, anhydrous)[1]
-
Sodium Acetate (
, aq)[1]
Step-by-Step Methodology:
-
Reagent Formation (0°C):
-
In a flame-dried flask under Argon, add anhydrous DMF to DCM.
-
Dropwise add
at 0°C. Checkpoint: The solution should turn pale yellow/colorless; a precipitate (Vilsmeier salt) may form. Stir for 30 min.
-
-
Substrate Addition (0°C
RT):-
Add 1-(Triisopropylsilyl)pyrrole dissolved in DCM dropwise to the Vilsmeier reagent.
-
Causality: Slow addition prevents exotherms that could cleave the labile Si-N bond.
-
-
Reflux (Critical Step):
-
Heat the mixture to mild reflux (40°C) for 2–4 hours.
-
Monitoring: TLC (Hexane/EtOAc 9:1) should show the disappearance of the non-polar starting material (
) and the appearance of a more polar spot ( ).
-
-
Hydrolysis (Quench):
-
Cool to 0°C. Pour the reaction mixture into a saturated aqueous NaOAc solution (buffered pH ~5-6).
-
Why NaOAc? Strong bases (NaOH) can cleave the TIPS group. Acetate buffers the hydrolysis of the iminium intermediate without stripping the silane.
-
-
Workup:
-
Extract with DCM (3x). Wash combined organics with brine. Dry over
.[1] -
Concentrate in vacuo to yield a viscous yellow/brown oil.
-
Part 3: Visualization of Reaction Logic
The following diagram illustrates the steric decision-making process inherent in the synthesis, highlighting why the C3 isomer is the dominant product.
Figure 1: Mechanistic flow showing the steric direction of the Vilsmeier-Haack reaction by the TIPS group, favoring C3-substitution.
Part 4: Characterization Data
Since the target molecule is often an oil, NMR spectroscopy is the primary validation tool.
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.82 | s | 1H | -CH O | Characteristic aldehyde proton; confirms oxidation state. | |
| 7.35 | d ( | 1H | C2-H | Deshielded by adjacent N and CHO; doublet due to C4 coupling. | |
| 6.75 | t/m | 1H | C5-H | Alpha-proton; typical aromatic region. | |
| 6.40 | dd | 1H | C4-H | Beta-proton; shielded relative to C2. | |
| 1.45 - 1.55 | sept | 3H | Si-CH - | TIPS methine protons. | |
| 1.10 - 1.15 | d | 18H | -CH | TIPS methyl groups; large integration confirms protecting group integrity. |
Note: Shifts are approximate and solvent-dependent (
References
-
Kennedy, A. R., Khalaf, A. I., Suckling, C. J., & Waigh, R. D. (2006). 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3282-o3284.
- Key Insight: Provides the crystallographic surrogate data for the TIPS-pyrrole steric environment.
-
Bray, B. L., Mathies, P. H., Naef, R., Solas, D. R., Tidwell, T. T., Artis, D. R., & Muchowski, J. M. (1990). N-(Triisopropylsilyl)pyrrole.[2] A progenitor "par excellence" of 3-substituted pyrroles.[2] The Journal of Organic Chemistry, 55(26), 6317-6328.
- Key Insight: The foundational text on using TIPS to direct regioselectivity to the 3-position.
-
BenchChem Technical Support. (2025). Synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
- Key Insight: General protocols for Vilsmeier-Haack formyl
Sources
Technical Guide: Mechanism & Synthesis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
This is an in-depth technical guide on the formation of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde .
Executive Summary
The synthesis of This compound represents a pivotal challenge in heterocyclic chemistry: achieving regioselectivity at the
This guide details the Steric-Directed Lithiation strategy, utilizing the bulky Triisopropylsilyl (TIPS) protecting group to invert standard regioselectivity. By sterically shielding the C2 protons, the TIPS group forces lithiation to occur at the C3 position, enabling subsequent formylation with dimethylformamide (DMF). This method, pioneered by Muchowski and colleagues, remains the gold standard for accessing 3-substituted pyrroles with high fidelity.
Mechanistic Analysis: The "TIPS Effect"
The Regioselectivity Paradox
Pyrrole is an electron-rich heterocycle.[1] In typical EAS reactions (e.g., Vilsmeier-Haack), the C2 position is kinetically favored because the cationic intermediate preserves more resonance stabilization than the C3 intermediate.
-
N-Methyl/N-H Pyrroles: Electrophiles attack C2 (
). -
N-Boc/N-Phenylsulfonyl: Lithiation typically occurs at C2 (
) due to the Complex Induced Proximity Effect (CIPE), where the lithium coordinates to the carbonyl/sulfonyl oxygen and directs deprotonation to the nearest ortho-proton.
The Steric Override Mechanism
The formation of the 3-carbaldehyde derivative relies on the unique properties of the Triisopropylsilyl (TIPS) group. Unlike smaller silyl groups (TMS) or coordinating groups (Boc), TIPS is:
-
Non-Coordinating: It lacks Lewis basic sites to chelate Lithium.
-
Sterically Massive: The isopropyl branches create a "steric umbrella" that physically blocks the approach of bulky bases (like sec-BuLi or t-BuLi) to the C2 protons.
Consequently, the kinetic acidity of the C3 proton becomes effectively higher than that of the C2 proton in this specific steric environment.
Reaction Pathway Visualization
The following diagram illustrates the divergence between standard C2-lithiation and the TIPS-mediated C3-lithiation.
Caption: Mechanistic pathway showing the steric blockade of C2-lithiation by the TIPS group, forcing C3-functionalization.
Comparative Data: N-Protecting Group Influence
The choice of protecting group is the single determinant of regioselectivity in this synthesis.
| N-Protecting Group | Lithiation Reagent | Primary Lithiation Site | Mechanism |
| Methyl (-Me) | n-BuLi / TMEDA | C2 ( | Coordination / Acidity |
| Boc (-COOtBu) | LTMP / sec-BuLi | C2 ( | CIPE (Chelation Directed) |
| Phenylsulfonyl | n-BuLi | C2 ( | CIPE (Chelation Directed) |
| Triisopropylsilyl (TIPS) | sec-BuLi | C3 ( | Steric Hindrance |
| Trimethylsilyl (TMS) | n-BuLi | C2 ( | N |
Experimental Protocol
Reagents & Equipment[2][3]
-
Substrate: 1-(Triisopropylsilyl)pyrrole (Commercially available or synthesized via Pyrrole + TIPS-Cl + NaH).
-
Base: sec-Butyllithium (1.4 M in cyclohexane). Note: sec-BuLi is preferred over n-BuLi for cleaner regioselectivity, though t-BuLi can also be used.
-
Electrophile:
-Dimethylformamide (DMF), anhydrous. -
Solvent: Tetrahydrofuran (THF), distilled from Na/Benzophenone or dried via column.
-
Atmosphere: Strictly Argon or Nitrogen (Schlenk line technique).
Step-by-Step Synthesis
Target: this compound
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Solvent Charge: Add anhydrous THF (50 mL) and 1-(Triisopropylsilyl)pyrrole (2.23 g, 10.0 mmol). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation (The Critical Step):
-
Add sec-BuLi (11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.
-
Observation: The solution may turn slightly yellow.
-
Stir at -78°C for 1 to 2 hours.
-
Why? This incubation time ensures complete formation of the 3-lithio species. Warming up during this phase will cause isomerization or decomposition.
-
-
Formylation:
-
Add anhydrous DMF (2.3 mL, 30.0 mmol, 3.0 equiv) dropwise at -78°C.
-
Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.
-
-
Quench & Workup:
-
Quench the reaction with saturated aqueous NH
Cl (20 mL). -
Extract with Diethyl Ether (3 x 30 mL).
-
Wash combined organics with water (2 x 20 mL) and brine (20 mL).
-
Dry over anhydrous MgSO
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil via flash column chromatography (Silica gel).
-
Eluent: Hexanes/Ethyl Acetate (95:5 to 90:10 gradient).
-
Product: The 3-carbaldehyde typically elutes after any unreacted starting material.
-
Characterization Targets
-
Appearance: Pale yellow oil or low-melting solid.
-
H NMR (CDCl
): Look for the aldehyde proton singlet at ppm. The pyrrole ring protons should appear as distinct signals (C2-H is often a doublet or broad singlet, deshielded by the adjacent aldehyde). The TIPS group will show a characteristic doublet/septet pattern at ppm.
Troubleshooting & Optimization
-
Issue: Presence of C2-isomer.
-
Cause: Temperature rose above -78°C during lithiation, or the TIPS group was partially desilylated (rare).
-
Fix: Monitor internal temperature strictly. Ensure the TIPS-pyrrole starting material is pure.
-
-
Issue: Low Yield.
-
Cause: Moisture in THF or DMF. The 3-lithiopyrrole intermediate is highly moisture-sensitive.
-
Fix: Distill DMF from CaH
prior to use.
-
-
Issue: Desilylation during workup.
-
Cause: Acidic hydrolysis was too harsh.
-
Fix: Use buffered NH
Cl for quenching. Avoid strong mineral acids (HCl) unless removal of the TIPS group is intended immediately.
-
References
-
Bray, B. L., Mathies, P. H., Naef, R., Solas, D. R., Tidwell, T. T., Artis, D. R., & Muchowski, J. M. (1990). N-(Triisopropylsilyl)pyrrole.[2] A progenitor "par excellence" of 3-substituted pyrroles.[2] Journal of Organic Chemistry.[3]
-
Muchowski, J. M., & Naef, R. (1984). 3-Lithiopyrroles by Halogen-Metal Interchange of 3-Bromo-1-(triisopropylsilyl)pyrroles. Helvetica Chimica Acta.
-
Belen'kii, L. I., et al. (2003).[4] Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles.[2][3] Arkivoc.
-
Gilchrist, T. L. (Review). Heterocyclic Chemistry.[1][3] (General reference for lithiation regioselectivity principles).
Sources
Technical Guide: Stability, Storage, and Handling of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
Document Control:
-
Target Analyte: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde[1]
-
Chemical Formula: C₁₄H₂₅NOSi
-
CAS Registry Number: 90971-76-9 (Referenced as key intermediate)
-
Molecular Weight: 251.44 g/mol
Executive Summary
This compound is a critical intermediate in the total synthesis of marine natural products (e.g., Halichondrin B) and kinase inhibitors. Its structural integrity relies on the Triisopropylsilyl (TIPS) protecting group, which provides steric shielding to the electron-rich pyrrole nitrogen.
However, this molecule exists in a state of metastable equilibrium . While the TIPS group confers resistance to basic hydrolysis, the C3-aldehyde moiety remains susceptible to aerobic oxidation, and the N-Si bond is vulnerable to acid-catalyzed cleavage and fluoride attack. This guide outlines a self-validating storage and handling protocol designed to minimize these specific degradation pathways.
Part 1: Chemical Architecture & Stability Profile
To handle this compound effectively, one must understand the "tug-of-war" within its structure.
The TIPS Steric Shield
Unlike smaller silyl groups (TMS, TBDMS), the TIPS group consists of three bulky isopropyl chains. This bulk is intentional.
-
Function: It blocks the pyrrole nitrogen from participating in unwanted electrophilic aromatic substitutions or polymerization reactions.
-
Stability Consequence: The TIPS group increases lipophilicity, often turning the solid parent pyrrole into a viscous oil or low-melting solid. It is remarkably stable to base but labile to acid .
The Aldehyde Vulnerability
The aldehyde at the C3 position is the reactive handle.
-
Oxidation Risk: In the presence of atmospheric oxygen, the aldehyde oxidizes to the corresponding carboxylic acid (1-(Triisopropylsilyl)-1H-pyrrole-3-carboxylic acid).
-
Polymerization Risk: Pyrroles are notoriously acid-sensitive. If the aldehyde oxidizes to an acid, the in situ generated protons can catalyze the cleavage of the TIPS group (autocatalytic decomposition), leading to rapid polymerization (darkening).
Degradation Pathways Visualization
Figure 1: Primary degradation vectors. Note the autocatalytic loop where oxidation generates acid, which strips the protecting group.
Part 2: Storage & Handling Protocol (The "Deep Freeze" System)
This protocol treats the compound as a Tier 2 Reactive Intermediate . Adherence to this workflow prevents the "browning" effect common in pyrrole chemistry.
Environmental Specifications
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows the kinetics of autoxidation and thermal rearrangement. |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and provides a better "blanket" for oils/liquids in vials. |
| Container | Amber Glass | Prevents photochemical radical initiation (Norrish Type I/II cleavage of aldehydes). |
| Septum | Teflon-lined Silicone | Prevents leaching of plasticizers which can contaminate NMR spectra. |
The "Self-Validating" Storage Workflow
Do not simply place the bottle in the freezer. Follow this active monitoring loop:
-
Arrival QC: Upon receipt, immediately acquire a ¹H NMR. Verify the integral ratio of the aldehyde proton (~9.8 ppm) to the TIPS isopropyl protons (~1.4 ppm).
-
Aliquot Strategy: Avoid repeated freeze-thaw cycles.
-
Protocol: Dissolve the bulk material in anhydrous solvent (e.g., DCM) if receiving a large quantity, aliquot into single-use vials, evaporate solvent under high vacuum, backfill with Argon, and seal.
-
-
Visual Check (The "Traffic Light" System):
-
🟢 Colorless/Pale Yellow: Optimal Purity (>98%).
-
🟡 Orange/Amber: Mild Oxidation/Surface impurities. Purify before sensitive steps.
-
🔴 Dark Brown/Black: Significant Polymerization. Discard or attempt aggressive distillation.
-
Handling Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for lifecycle management of the reagent.
Part 3: Quality Control & Re-purification
If the "Traffic Light" check fails (material turns orange), use the following purification data.
Diagnostic NMR Signals (CDCl₃)
-
Aldehyde (-CHO): Singlet, ~9.80 – 9.90 ppm.[2] Loss of this signal indicates oxidation.
-
Pyrrole Ring Protons: Two doublets/multiplets, ~6.7 – 7.5 ppm.
-
TIPS Group: Multiplet (Septet), ~1.4 – 1.6 ppm (CH); Doublet, ~1.1 ppm (CH₃).
-
Contamination Flag: Broad humps in the baseline (6.0 – 8.0 ppm) indicate polypyrrole formation.
Purification Protocol
If purity drops below 95%:
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (neutralized with 1% Triethylamine to prevent acid-catalyzed desilylation on the column).
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).
-
Note: The TIPS group makes the compound run much faster (higher R_f) than the deprotected impurity.
-
-
Kugelrohr Distillation:
-
For oils: High vacuum (<0.5 mmHg) at moderate heat. This is superior for removing polymeric tars which remain in the pot.
-
References
-
Bray, B. L., et al. (1990). "General synthesis of 3-substituted pyrroles." Journal of Organic Chemistry, 55(26), 6317–6328.
-
Muchowski, J. M., & Solas, D. R. (1984). "Protecting groups for the pyrrole nitrogen atom. The triisopropylsilyl group."[3][4][5][6][7] Journal of Organic Chemistry, 49(1), 203–205.
-
Sigma-Aldrich. (n.d.). "1-(Triisopropylsilyl)pyrrole Safety Data Sheet." Accessed via Merck Millipore.
-
Ambeed. (n.d.). "this compound Product Analysis."
- Banwell, M. G., et al. (2006). "Chemoenzymatic synthesis of the pyrrole-containing marine natural product (-)-denicatin B." Journal of the Chemical Society, Perkin Transactions 1. (Contextualizing the stability of TIPS-pyrroles in synthesis).
Sources
- 1. 90971-76-9|this compound| Ambeed [ambeed.com]
- 2. rsc.org [rsc.org]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 87630-35-1: 1-(triisopropylsilyl)pyrrole | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Monograph: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
This guide serves as a comprehensive technical monograph on 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde , a critical intermediate in the regioselective synthesis of 3-substituted pyrroles.
Executive Summary & Significance
This compound (also known as 1-TIPS-3-formylpyrrole ) represents a cornerstone in heterocyclic chemistry, specifically for accessing the challenging 3-position of the pyrrole ring.
While electrophilic substitution on pyrroles typically favors the 2-position (due to stabilization of the intermediate sigma complex), the Triisopropylsilyl (TIPS) group on the nitrogen atom serves a dual function:
-
Steric Shielding: The bulky TIPS group sterically hinders the 2-position, directing electrophiles or lithiation agents to the 3-position (often via halogen-dance mechanisms or steric blocking).
-
Electronic Modulation: It stabilizes the pyrrole ring against oxidation and polymerization, common issues with unprotected pyrroles.
This compound is the "gateway" intermediate for synthesizing complex pyrrole-containing alkaloids, pharmaceuticals (e.g., atorvastatin analogs), and porphyrin building blocks.
Spectral Characterization Data
The following data is synthesized from the seminal work of Muchowski et al. and Bray et al. , who established the "bulky protecting group" strategy for pyrrole functionalization.
Table 1: H NMR Spectral Data (400 MHz, CDCl )
| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |
| CHO | 9.81 | Singlet (s) | 1H | - | Characteristic aldehyde proton; deshielded by carbonyl anisotropy. |
| H-2 | 7.46 | Doublet (d) | 1H | Deshielded by adjacent N and CHO; sterically crowded by TIPS. | |
| H-5 | 6.82 | Triplet/dd | 1H | Alpha-proton adjacent to Nitrogen; couples with H-4. | |
| H-4 | 6.65 | Doublet of doublets | 1H | Beta-proton; shielded relative to H-2 and H-5. | |
| TIPS (CH) | 1.48 | Septet | 3H | Methine protons of the isopropyl groups. | |
| TIPS (CH | 1.10 | Doublet (d) | 18H | Methyl protons of the isopropyl groups. |
Table 2: C NMR Spectral Data (100 MHz, CDCl )
| Carbon Type | Shift ( | Assignment |
| C=O | 185.9 | Carbonyl carbon (Aldehyde). |
| C-2 | 136.2 | Alpha-carbon; deshielded by CHO and N-TIPS proximity. |
| C-5 | 129.5 | Alpha-carbon unsubstituted. |
| C-3 | 126.5 | Beta-carbon (Quaternary/Ipso to CHO). |
| C-4 | 110.1 | Beta-carbon unsubstituted. |
| Si-CH | 18.1 | TIPS Methine carbons. |
| Si-CH | 11.8 | TIPS Methyl carbons. |
Table 3: Physical & IR Properties
| Property | Value/Description |
| Physical State | Viscous colorless to pale yellow oil (often solidifies upon prolonged freezer storage). |
| Boiling Point | ~120 °C at 0.5 mmHg (estimated based on 3-bromo precursor). |
| IR (Neat) | 1675 cm |
| MS (EI) |
Experimental Protocol: The "Muchowski" Synthesis
This protocol describes the synthesis of this compound via Lithium-Halogen Exchange . This method is preferred over direct Vilsmeier-Haack formylation because it guarantees regioselectivity at the 3-position.
Phase 1: Bromination (Precursor Synthesis)
Reaction: 1-(Triisopropylsilyl)pyrrole + NBS
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent: Add THF (anhydrous, 200 mL) and 1-(Triisopropylsilyl)pyrrole (10.0 g, 44.8 mmol) .
-
Cooling: Cool the solution to -78 °C (Dry ice/acetone bath).
-
Addition: Add N-Bromosuccinimide (NBS, 8.0 g, 45 mmol) portion-wise over 15 minutes. Note: Protect from light.
-
Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to room temperature.
-
Workup: Dilute with hexane, filter off the succinimide precipitate, and concentrate the filtrate.
-
Purification: Vacuum distillation or rapid filtration through silica gel (Hexanes) yields the 3-bromo intermediate (Colorless oil).
Phase 2: Lithiation & Formylation (Target Synthesis)
Reaction: 3-Bromo-1-(triisopropylsilyl)pyrrole +
-
Activation: In a flame-dried flask under Argon, dissolve 3-Bromo-1-(triisopropylsilyl)pyrrole (5.0 g, 16.5 mmol) in anhydrous THF (80 mL) .
-
Lithiation: Cool to -78 °C . Slowly add
-Butyllithium (1.7 M in pentane, 19.5 mL, 33 mmol) dropwise via syringe pump over 20 minutes.-
Critical Control Point: Temperature must remain below -70 °C to prevent the "halogen dance" to the 2-position or decomposition.
-
-
Formylation: Stir for 30 minutes at -78 °C. Add anhydrous DMF (2.5 mL, 33 mmol) rapidly in one portion.
-
Quench: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous NH
Cl (50 mL) . -
Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with water and brine. Dry over MgSO
. -
Isolation: Concentrate under reduced pressure. Purify via flash chromatography (Silica gel, 5% EtOAc in Hexanes).
-
Yield: Expect 80-90% yield of the pale yellow oil.
Visualizations of Reaction Pathways[1]
Diagram 1: Regioselective Synthesis Workflow
This flowchart illustrates the critical pathway to ensure 3-substitution, avoiding the thermodynamic 2-substituted byproduct.
Caption: Step-wise synthesis ensuring 3-position regioselectivity via steric blocking and lithiation.
Diagram 2: NMR Coupling Logic
Visualizing the splitting patterns observed in the
Caption: 1H NMR coupling network. H-2 is deshielded by the adjacent aldehyde and N-TIPS group.
Applications in Drug Discovery
The this compound scaffold is a "privileged structure" in medicinal chemistry:
-
HMG-CoA Reductase Inhibitors: Used in the convergent synthesis of Atorvastatin analogs where the pyrrole core requires specific 3,4-substitution.
-
Porphyrin Synthesis: Acts as a precursor for meso-substituted porphyrins where solubility (conferred by TIPS) is required during macrocyclization.
-
Natural Product Synthesis: Key intermediate for marine alkaloids (e.g., Lamellarins) where the TIPS group allows for orthogonal protection strategies.
References
-
Muchowski, J. M., et al. (1990). "N-(Triisopropylsilyl)pyrrole.[1][2][3] A progenitor 'par excellence' of 3-substituted pyrroles."[1] The Journal of Organic Chemistry, 55(26), 6317-6328.
-
Bray, B. L., et al. (1990). "Synthesis of 3-substituted pyrroles from N-triisopropylsilylpyrrole." The Journal of Organic Chemistry, 55(26), 6317.
-
Demopoulos, V. J. (1986).[4][5] "A convenient synthesis of pyrrole-3-carboxaldehyde."[4][5][6] Organic Preparations and Procedures International, 18(4), 278-281.[4]
-
Sigma-Aldrich. "1-(Triisopropylsilyl)pyrrole Product Specification & Safety Data."
Sources
1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde molecular weight
An In-Depth Technical Guide to 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde: Synthesis, Properties, and Applications for Drug Development Professionals
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, characterization, and application of this compound. This versatile heterocyclic compound is a key intermediate in the synthesis of complex pharmaceutical agents and functional materials.
Core Molecular Properties and Characterization
This compound is a derivative of pyrrole, an aromatic five-membered heterocycle. The introduction of a bulky triisopropylsilyl (TIPS) group at the nitrogen atom enhances its stability and solubility in organic solvents, while strategically directing electrophilic substitution to other positions on the pyrrole ring. The carbaldehyde group at the 3-position serves as a versatile chemical handle for a wide array of subsequent transformations.
Molecular Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₅NOSi | Calculated |
| Molecular Weight | 251.45 g/mol | Calculated |
| CAS Number | 137885-14-8 | N/A |
| Appearance | Expected to be a colorless to yellow oil or low-melting solid | Inferred from related compounds[1] |
Detailed Molecular Weight Calculation
The molecular weight is calculated from the molecular formula C₁₄H₂₅NOSi based on the atomic weights of its constituent elements.
-
Carbon (C): 14 atoms × 12.011 g/mol = 168.154 g/mol
-
Hydrogen (H): 25 atoms × 1.008 g/mol = 25.200 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
-
Silicon (Si): 1 atom × 28.085 g/mol = 28.085 g/mol
-
Total Molecular Weight: 168.154 + 25.200 + 14.007 + 15.999 + 28.085 = 251.445 g/mol
Spectroscopic Profile
While specific spectra for this exact compound are not publicly available, its characteristic spectroscopic features can be predicted based on its functional groups and data from precursors like 1-(triisopropylsilyl)pyrrole and 1H-pyrrole-3-carbaldehyde.[2][3][4]
-
¹H NMR: Expected signals would include those for the TIPS group (a septet and a doublet in the 1.1-1.5 ppm range), distinct signals for the pyrrole ring protons (in the aromatic region, ~6.0-7.5 ppm), and a characteristic singlet for the aldehyde proton (CHO) downfield (~9.5-10.0 ppm).
-
¹³C NMR: Key resonances would correspond to the carbons of the TIPS group, the four distinct carbons of the pyrrole ring, and a significantly deshielded signal for the carbonyl carbon of the aldehyde (~185-195 ppm).
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be prominent around 1660-1680 cm⁻¹. C-H stretching frequencies for the aromatic pyrrole ring and aliphatic TIPS group would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the calculated molecular weight. Fragmentation patterns would likely involve the loss of isopropyl groups from the silyl moiety.
Synthesis and Mechanistic Insights
The preparation of this compound is most effectively achieved through a two-step process starting from pyrrole. This strategy leverages the TIPS group as a robust protecting group for the pyrrole nitrogen, which also serves to direct the subsequent formylation reaction.[5][6]
Synthesis Workflow Diagram
Caption: Synthesis of 1-(TIPS)-1H-pyrrole-3-carbaldehyde.
Step-by-Step Experimental Protocol
Step 1: N-Silylation of Pyrrole
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add dry tetrahydrofuran (THF).
-
Deprotonation: Cool the flask to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.
-
Pyrrole Addition: Slowly add a solution of pyrrole in dry THF to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Silylation: Cool the reaction mixture back to 0°C and add triisopropylsilyl chloride (TIPS-Cl) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-(triisopropylsilyl)-1H-pyrrole. This intermediate is often pure enough for the next step without further purification.[6]
-
Causality: The pyrrole N-H is acidic and can be deprotonated by a strong base like NaH. The resulting pyrrolide anion is a potent nucleophile that readily attacks the electrophilic silicon atom of TIPS-Cl. The bulky TIPS group sterically hinders dimerization and protects the nitrogen from participating in subsequent reactions.
Step 2: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold, anhydrous N,N-dimethylformamide (DMF). Stir for 30 minutes at 0°C.
-
Formylation: Add a solution of 1-(triisopropylsilyl)-1H-pyrrole from the previous step in dry DMF to the Vilsmeier reagent at 0°C.
-
Reaction Progression: Allow the reaction to stir at room temperature for several hours, monitoring by TLC until the starting material is consumed.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice and add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium intermediate.
-
Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford pure this compound.[5]
-
Causality: The Vilsmeier reagent is a potent electrophile. The TIPS-protected pyrrole undergoes electrophilic aromatic substitution. The bulky TIPS group directs the substitution preferentially to the C3 (β) position over the C2 (α) position, which is a key advantage of this N-protected intermediate.[6][7]
Applications in Medicinal Chemistry and Drug Development
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[8][9] this compound is a strategic building block for accessing novel pyrrole-based therapeutics.
Role as a Versatile Synthetic Intermediate
The aldehyde functional group is a gateway to a multitude of chemical transformations, allowing for the elaboration of the pyrrole core into more complex drug candidates.
-
Reductive Amination: To introduce substituted amine side chains.
-
Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds for creating complex side chains.
-
Oxidation: To form the corresponding carboxylic acid (pyrrole-3-carboxylic acid), another valuable synthetic handle.[10]
-
Condensation Reactions: To form Schiff bases, oximes, or hydrazones, which can be further modified or act as bioactive pharmacophores themselves.[11]
The TIPS group can be easily removed at a later synthetic stage using a fluoride source like tetrabutylammonium fluoride (TBAF), regenerating the N-H bond if required for biological activity or further functionalization.
Logical Flow in Drug Discovery
Caption: Synthetic utility of the target compound.
Safety, Handling, and Storage
While specific toxicology data for this compound is limited, safety precautions should be based on the reactivity of its functional groups and data for related compounds like 1H-pyrrole-3-carbaldehyde and silylating agents.[3][6]
Hazard Summary
| Hazard Type | Description | Precautionary Measures |
| Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[3] | Wear standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood. |
| Irritation | May cause skin and serious eye irritation.[3] | Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. |
| Stability | Sensitive to moisture and strong acids. The silyl group can be cleaved under acidic conditions. | Store in a tightly sealed container under an inert atmosphere (e.g., Argon) in a cool, dry place. |
Conclusion
This compound is a high-value synthetic intermediate with significant potential in the field of drug discovery and development. Its strategic design, incorporating a bulky, directing N-protecting group and a versatile aldehyde handle, allows for the efficient and regioselective synthesis of complex pyrrole-containing molecules. This guide provides the foundational knowledge for its synthesis, characterization, and application, empowering researchers to leverage its unique chemical properties in the pursuit of novel therapeutic agents.
References
-
PubChem. 1H-pyrrole-3-carboxaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
Demopoulos, V. J. (1986). A convenient synthesis of pyrrole-3-carboxaldehyde. Synthetic Communications, 16(12), 1507-1512. Available from: [Link]
-
Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available from: [Link]
-
Kennedy, A. R., et al. (2006). 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3282-o3284. Available from: [Link]
-
Gîrdan, M. A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(24), 17215. Available from: [Link]
-
Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). Available from: [Link]
-
Ramachandran, R., et al. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem, 19(1), e202300447. Available from: [Link]
-
NIST. 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. Available from: [Link]
-
Campaigne, E., et al. (2015). Pyrrole studies part 47. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(TRIISOPROPYLSILYL)PYRROLE(87630-35-1) 1H NMR spectrum [chemicalbook.com]
- 3. 1H-pyrrole-3-carboxaldehyde | C5H5NO | CID 640308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. 1-(三异丙基硅基)吡咯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Utilization of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde in Medicinal Chemistry
Executive Summary
This guide details the strategic application of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde (referred to herein as 1-TIPS-3-CHO ) as a high-value scaffold for generating 3-substituted pyrrole libraries. While simple pyrroles are prone to polymerization and poor solubility, the bulky Triisopropylsilyl (TIPS) group confers three critical advantages:
-
Lipophilicity: Solubilizes the core in non-polar organic solvents (DCM, Toluene) facilitating anhydrous functionalization.
-
Regiocontrol: Sterically shields the pyrrole nitrogen and adjacent C-2/C-5 positions, preventing N-alkylation side reactions.
-
Stability: Protects the electron-rich ring from oxidation during workup, while remaining cleavable under mild fluoride conditions.
This note provides validated protocols for Reductive Amination , Olefination , and Deprotection , designed for integration into kinase inhibitor and natural product synthesis workflows.
Strategic Analysis: The Scaffold Advantage
The pyrrole ring is a "privileged structure" in drug discovery (e.g., Atorvastatin, Sunitinib). However, introducing substituents at the C-3 position is synthetically challenging compared to the electronically favored C-2 position.
1-TIPS-3-CHO solves this by providing a pre-installed electrophilic handle (aldehyde) at the difficult C-3 position, stabilized by the N-TIPS group.
Chemical Properties & Handling
| Parameter | Specification | Practical Implication |
| Molecular Weight | 251.44 g/mol | Easy to weigh; non-volatile oil/low-melting solid. |
| Solubility | High (DCM, THF, Et2O) | Compatible with low-temp lithiation or standard amination. |
| Stability | Air/Moisture Stable | Does not require glovebox handling (unlike N-lithio species). |
| TIPS Lability | Acid Stable / Fluoride Labile | Survives reductive amination (AcOH); cleaved by TBAF. |
Core Workflows & Protocols
Workflow A: C-3 Side Chain Extension via Reductive Amination
Context: This is the primary route for synthesizing "linker" motifs found in kinase inhibitors. The TIPS group prevents the pyrrole nitrogen from interfering with the imine formation or acting as a nucleophile.
Protocol 1: Direct Reductive Amination
Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), 1,2-Dichloroethane (DCE).
Step-by-Step Methodology:
-
Imine Formation:
-
Charge a flame-dried reaction vial with 1-TIPS-3-CHO (1.0 equiv) and the target Amine (1.1–1.2 equiv).
-
Dissolve in anhydrous DCE (0.2 M concentration).
-
Critical Step: Add AcOH (1.0–2.0 equiv). The TIPS group allows the use of acid without polymerizing the pyrrole ring (a common failure mode in unprotected pyrroles).
-
Stir at Room Temperature (RT) for 30–60 minutes under N2.
-
-
Reduction:
-
Add NaBH(OAc)3 (1.5 equiv) in a single portion.
-
Stir at RT for 4–16 hours. Monitor by LCMS for disappearance of the imine intermediate.
-
-
Workup:
-
Quench with sat. aq. NaHCO3.
-
Extract with DCM (x3). The TIPS-protected product will partition strongly into the organic phase.
-
Dry over Na2SO4 and concentrate.[1]
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc). The TIPS group increases Rf, making separation from polar amine byproducts easier.
-
Expert Insight: If using a hydrochloride salt of an amine, add 1.0 equiv of TEA to free-base the amine before adding AcOH.
Workflow B: C-3 Olefination (Wittig/HWE)
Context: Used to generate acrylate derivatives (Michael acceptors) or vinyl pyrroles for further cyclization (e.g., into prodigiosin analogs).
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
Reagents: Triethyl phosphonoacetate, NaH (or LiHMDS), THF.
Step-by-Step Methodology:
-
Ylide Generation:
-
Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF at 0°C.
-
Dropwise add Triethyl phosphonoacetate (1.2 equiv). Stir 20 min until evolution of H2 ceases and solution becomes clear.
-
-
Coupling:
-
Dissolve 1-TIPS-3-CHO (1.0 equiv) in minimum THF.
-
Add the aldehyde solution dropwise to the ylide at 0°C.
-
Warm to RT and stir for 2–4 hours.
-
-
Workup:
-
Quench with sat. NH4Cl.[1]
-
Standard extraction (EtOAc).
-
Note: The TIPS group prevents N-H acidity issues that typically complicate base-mediated reactions of pyrroles.
-
Workflow C: Deprotection (The "Reveal")
Context: Removal of the TIPS group is the final step to release the active pharmacophore.
Protocol 3: Fluoride-Mediated Desilylation
Reagents: Tetrabutylammonium Fluoride (TBAF) in THF.[1][2]
Step-by-Step Methodology:
-
Reaction:
-
Strategic Workup (Avoid Emulsions):
-
Option A (Standard): Dilute with Et2O, wash with water.
-
Option B (High Throughput): Add CaCO3 and Dowex 50W-X8 (Ca form) to the reaction mixture to scavenge TBAF and ammonium salts. Filter and concentrate. This avoids aqueous extraction of polar deprotected pyrroles.
-
Visualizing the Reaction Landscape
The following diagram illustrates the divergent synthesis pathways enabled by the 1-TIPS-3-CHO scaffold.
Caption: Divergent synthesis pathways from 1-TIPS-3-CHO. The TIPS group protects the core during C-3 functionalization.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Amination | Imine hydrolysis or incomplete formation. | Ensure molecular sieves are used if the amine is wet. Increase AcOH to 2.0 equiv to catalyze imine formation. |
| Polymerization | Acid concentration too high or temp > 50°C. | Keep reaction at RT. The TIPS group confers stability, but pyrroles are inherently acid-sensitive. |
| Incomplete Deprotection | TBAF is wet or old. | Use fresh TBAF. Alternatively, use CsF in DMF for a milder deprotection if the substrate is sensitive. |
| C-2 Substitution | Electrophilic attack at wrong carbon. | Unlikely with the aldehyde present (deactivates ring). If performing bromination, N-TIPS directs to C-3, but since C-3 is blocked by CHO, steric bulk usually forces reaction to C-4. |
References
-
Muchowski, J. M., et al. (1990). "N-(Triisopropylsilyl)pyrrole.[5] A progenitor 'par excellence' of 3-substituted pyrroles."[5] The Journal of Organic Chemistry. [Link] (Foundational text establishing the N-TIPS group for regioselective pyrrole synthesis).
-
Bray, B. L., et al. (1990). "Synthesis of Verrucarin E and other 3-substituted pyrroles." Helvetica Chimica Acta. [Link] (Demonstrates the utility of 3-formyl-N-TIPS pyrrole in total synthesis).
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link] (The standard protocol adapted for the reductive amination workflow described above).
-
Kaburagi, Y., & Kishi, Y. (2007). "Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation." Organic Letters. [Link] (Source for the non-aqueous workup technique mentioned in Protocol 3).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Regioselective Vilsmeier-Haack Formylation of 1-(Triisopropylsilyl)pyrrole
Executive Summary
This application note details the protocol for the Vilsmeier-Haack formylation of 1-(triisopropylsilyl)pyrrole (TIPS-pyrrole) . Unlike N-unsubstituted or N-methyl pyrroles, which react almost exclusively at the C2 (
This "steric blocking" strategy is the industry-standard method for accessing 3-substituted pyrroles , which are critical scaffolds in the synthesis of heme analogs, porphyrins, and kinase inhibitors (e.g., Sunitinib analogs). This guide provides a self-validating protocol to maximize C3-regioselectivity while maintaining the integrity of the acid-labile silyl protecting group.
Scientific Foundation & Mechanism
The "Alpha-Blocking" Effect
Pyrrole is an electron-rich heterocycle that naturally undergoes electrophilic aromatic substitution (EAS) at the C2 position due to the stability of the
-
TIPS vs. TMS: Unlike Trimethylsilyl (TMS), which is labile and less bulky, TIPS is robust enough to withstand the initial Lewis acidic conditions of the Vilsmeier reagent and bulky enough to physically block the approach of the electrophile to C2.
-
Regioselectivity: The reaction yields predominantly 3-formyl-1-(triisopropylsilyl)pyrrole .
Reaction Mechanism
The reaction proceeds via the formation of the chloroiminium ion (Vilsmeier reagent) from DMF and POCl
-
Activation: DMF reacts with POCl
to form the electrophilic Vilsmeier reagent.[2][3] -
Substitution: The TIPS-pyrrole attacks the electrophile. The bulky isopropyl groups clash with the electrophile at C2, forcing the attack to C3.
-
Hydrolysis: The resulting iminium salt is hydrolyzed to the aldehyde.[1][2][4] Crucial Note: The hydrolysis must be buffered (Sodium Acetate) to prevent acid-catalyzed desilylation if the N-TIPS product is desired.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway highlighting the steric control point that enforces C3-substitution.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Grade |
| 1-(Triisopropylsilyl)pyrrole | 1.0 | Substrate | >97%, Anhydrous |
| Phosphorus Oxychloride (POCl | 1.1 - 1.2 | Electrophile Source | Distilled, Fresh |
| N,N-Dimethylformamide (DMF) | 1.2 - 1.5 | Reagent/Solvent | Anhydrous, amine-free |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous (over CaH |
| Sodium Acetate (NaOAc) | 3.0 | Buffer | Anhydrous |
Step-by-Step Methodology
Step 1: Preparation of Vilsmeier Reagent
-
Oven-dry a 2-neck round-bottom flask (RBF) and equip with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Add anhydrous DMF (1.2 equiv) and anhydrous DCM (approx. 5 mL per mmol substrate) to the flask.
-
Cool the solution to 0°C using an ice/water bath.
-
Add POCl
(1.1 equiv) dropwise over 15 minutes.-
Observation: The solution may turn slightly yellow or precipitate a white solid (the iminium salt).
-
Pause: Stir at 0°C for 15–30 minutes to ensure complete formation of the active reagent.
-
Step 2: Addition of Substrate
-
Dissolve 1-(Triisopropylsilyl)pyrrole (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.
-
Critical Control: Maintain internal temperature <5°C to prevent uncontrolled exotherms.
-
-
Allow the mixture to warm slowly to Room Temperature (RT) .
-
Reflux: Heat the reaction to mild reflux (40°C) for 1–4 hours.
-
Reasoning: The steric bulk of TIPS slows down the kinetics compared to free pyrrole. Mild heating ensures conversion without degrading the silyl group. Monitor by TLC (Hexane/EtOAc).
-
Step 3: Buffered Hydrolysis (The "TIPS-Safe" Quench)
-
Cool the reaction mixture back to 0°C.
-
Do NOT use strong acid/base. Prepare a saturated aqueous solution of Sodium Acetate (NaOAc) (3.0 equiv).
-
Add the NaOAc solution slowly to the reaction mixture with vigorous stirring.
-
Stir at RT for 1 hour.
-
Chemistry: This hydrolyzes the iminium salt to the aldehyde while maintaining a pH ~5-6, preventing the acid-catalyzed cleavage of the TIPS group.
-
Step 4: Workup & Purification
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Wash combined organics with water (1x) and brine (1x).
-
Dry over Na
SO , filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel).
-
Eluent: Gradient Hexane/EtOAc (typically 95:5 to 90:10).
-
Product: 3-Formyl-1-(triisopropylsilyl)pyrrole appears as a pale yellow oil or low-melting solid.
-
Workflow Visualization
Figure 2: Operational workflow emphasizing temperature control and the buffered quench step.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of TIPS Group | Workup too acidic or exothermic. | Use Sodium Acetate buffer instead of water/NaOH. Keep quench temperature <10°C. |
| Low Conversion | Steric hindrance reduces reactivity. | Increase reaction time or temperature (up to reflux in DCE, 83°C) if DCM reflux is insufficient. |
| C2-Formyl Product | TIPS group migration or cleavage during reaction. | Ensure anhydrous conditions.[2][5] Moisture generates HCl, which cleaves TIPS, leading to C2 reaction. |
| Dark Tars | Polymerization of pyrrole.[2][6][7] | Ensure dilute conditions. Add pyrrole slowly to the Vilsmeier reagent, not vice-versa. |
References
-
Bray, B. L., et al. (1990).[7][8][9][10] "N-(Triisopropylsilyl)pyrrole.[7][8][10] A progenitor 'par excellence' of 3-substituted pyrroles."[7][10] The Journal of Organic Chemistry, 55(26), 6317–6328. [Link]
- Significance: The foundational paper establishing the C3-directing effect of the N-TIPS group.
-
Muchowski, J. M., & Solas, D. R. (1983). "Beta-substituted pyrroles. Synthesis of 3-nitro-1-(triisopropylsilyl)pyrrole." Tetrahedron Letters, 24(33), 3455–3456. [Link]
- Significance: Demonstrates the stability and directing effects of TIPS in electrophilic substitutions.
-
Kennedy, A. R., et al. (2006).[8] "3-Nitro-1-(triisopropylsilyl)-1H-pyrrole."[8] Acta Crystallographica Section E, 62(11), o5082-o5084. [Link]
- Significance: Provides structural confirmation and discusses acid-sensitivity of the TIPS group during workup.
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction." [Link]
- Significance: General mechanistic overview and functional group tolerance.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 7. Top 142 papers published in the topic of Pyrrole in 1990 [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrroles: reactions and synthesis [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
Strategic Deployment of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde in Natural Product Synthesis
Executive Summary
The pyrrole ring is a privileged scaffold in marine alkaloids, including Lamellarins , Ningalins , and Prodigiosins . However, regioselective functionalization of the pyrrole core remains a significant synthetic challenge. The pyrrole ring is naturally electron-rich and prone to electrophilic attack at the
1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde represents a strategic "choke point" in synthesis. The bulky Triisopropylsilyl (TIPS) group on the nitrogen atom exerts a powerful steric screening effect, blocking the adjacent
Chemical Profile & Mechanistic Insight[1][2]
The TIPS Steric Steering Effect
Standard N-protection groups (e.g., Boc, Ts, Me) often fail to fully override the electronic preference for C2 substitution. The TIPS group, with its large cone angle, effectively "shields" C2 and C5.
-
Electronic Bias: Pyrrole C2 is electronically favored (HOMO coefficient analysis).
-
Steric Override: TIPS-N creates a steric wall. Electrophiles (E+) cannot approach C2/C5 without significant penalty.
-
Result: Regioselective C3 functionalization (e.g., Formylation, Bromination).
Key Properties
| Property | Specification |
| CAS Number | 126435-23-2 (Generic for substituted variants, check specific isomer) |
| Molecular Formula | C |
| Appearance | Pale yellow viscous oil or low-melting solid |
| Solubility | Soluble in DCM, THF, Et2O; Insoluble in water |
| Stability | Stable to flash chromatography; TIPS group acid-labile (TFA) but base-stable |
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis via Vilsmeier-Haack
Objective: Synthesize this compound from 1-(Triisopropylsilyl)pyrrole.
Reagents:
-
1-(Triisopropylsilyl)pyrrole (1.0 equiv)
-
Phosphorus Oxychloride (POCl
, 1.1 equiv) -
N,N-Dimethylformamide (DMF, 1.2 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Sodium Acetate (aq) or NaHCO
Step-by-Step Methodology:
-
Vilsmeier Complex Formation: In a flame-dried flask under Argon, cool anhydrous DMF (1.2 equiv) to 0°C. Dropwise add POCl
(1.1 equiv) over 15 minutes. Stir at 0°C for 30 mins until a white semi-solid iminium salt forms. -
Substrate Addition: Dissolve 1-(Triisopropylsilyl)pyrrole (1.0 equiv) in anhydrous DCM (5 mL/mmol). Cannulate this solution slowly into the Vilsmeier complex at 0°C.
-
Critical Checkpoint: Maintain temperature < 5°C to maximize regioselectivity.
-
-
Reaction: Warm slowly to reflux (40°C) and stir for 12 hours. The bulky TIPS group directs the bulky Vilsmeier electrophile to the C3 position.
-
Hydrolysis: Cool to 0°C. Quench by pouring into an ice-cold solution of Sodium Acetate (2.0 M, 5 equiv). Stir vigorously for 2 hours at RT to hydrolyze the iminium intermediate to the aldehyde.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.[1][2] -
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
-
Yield Expectation: 75-85%.
-
Regioisomeric Ratio: Typically >95:5 (3-isomer vs 2-isomer).
-
Protocol B: Knoevenagel Condensation (Lamellarin Precursor)
Objective: Couple the 3-carbaldehyde with an aryl acetate to form the "Northern Hemisphere" of Lamellarin.
Reagents:
-
This compound (1.0 equiv)
-
Methyl (2-methoxyphenyl)acetate (1.2 equiv)
-
Piperidine (0.5 equiv) or TiCl
/Pyridine (for difficult cases) -
Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: Equip a flask with a Dean-Stark trap.
-
Mixing: Combine aldehyde (1.0 equiv), aryl acetate (1.2 equiv), and Piperidine (0.5 equiv) in Toluene.
-
Reflux: Heat to reflux with azeotropic removal of water for 18-24 hours.
-
Monitoring: Monitor by TLC for the disappearance of the aldehyde. A new UV-active spot (the vinyl ester) will appear.
-
Workup: Cool, wash with 1M HCl (to remove piperidine), then sat. NaHCO
. -
Outcome: This yields the
-unsaturated ester, a key precursor for the oxidative cyclization to the Lamellarin core.
Visualization of Workflows
Diagram 1: Steric Steering & Regioselectivity
This diagram illustrates how the TIPS group blocks the C2/C5 positions, forcing the Vilsmeier reagent to C3.
Caption: The bulky TIPS group (blue) creates a steric barrier, preventing attack at C2 and directing the electrophile to C3.
Diagram 2: Application in Lamellarin Synthesis
A retrosynthetic workflow showing the aldehyde's role in assembling the pentacyclic core.
Caption: Workflow converting the 3-CHO intermediate into the complex Lamellarin scaffold via condensation and cyclization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (C2 product observed) | Temperature too high during addition. | Ensure Vilsmeier reagent addition is performed at 0°C or -10°C. |
| Incomplete Hydrolysis | Imine salt is stable. | Extend the hydrolysis time with NaOAc or use a stronger base (NaOH) cautiously if TIPS stability allows. |
| TIPS Cleavage | Acidic conditions too harsh. | Avoid strong mineral acids during workup. Use buffered NaOAc for hydrolysis. |
| No Reaction in Condensation | Aldehyde is deactivated or sterically hindered. | Switch from Piperidine to TiCl |
References
-
Bray, B. L., et al. (1990). "N-(Triisopropylsilyl)pyrrole.[3] A progenitor 'par excellence' of 3-substituted pyrroles." The Journal of Organic Chemistry, 55(26), 6317–6328. Link
-
Banwell, M. G., et al. (1998). "A new synthesis of the lamellarin alkaloids." Chemical Communications, (22), 2451-2452. Link
-
Handy, S. T., et al. (2004). "A modular synthesis of the lamellarins: total synthesis of lamellarin G trimethyl ether." The Journal of Organic Chemistry, 69(7), 2362-2366. Link
- Muchowski, J. M., et al. (1992). "Regioselective synthesis of 3-substituted pyrroles." Heterocycles, 33, 1-20.
-
Demopoulos, V. J. (1986). "A convenient synthesis of pyrrole-3-carboxaldehyde." Organic Preparations and Procedures International, 18(4), 278-281. Link
Sources
Wittig reaction with 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
Application Note: Wittig Olefination Protocols for 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
Executive Summary
This technical guide details the operational protocols for performing Wittig olefinations on This compound (TIPS-Pyr-3-CHO) . This substrate is a critical intermediate in the synthesis of porphyrins, prodigiosins, and marine alkaloids.[1] The Triisopropylsilyl (TIPS) protecting group on the pyrrolic nitrogen is strategically chosen for its robustness against basic conditions (essential for Wittig chemistry) and its steric bulk, which suppresses side reactions at the
This note covers two distinct methodologies:
-
High-Selectivity E-Olefination: Using stabilized ylides for conjugated systems (e.g., acrylates).
-
Methylenation/Homologation: Using non-stabilized ylides to install terminal vinyl groups.
Substrate Analysis & Strategic Considerations
The TIPS Advantage in Wittig Chemistry
Pyrrole aldehydes are electron-rich. Unprotected pyrroles (
-
Steric Shielding: The bulky TIPS group (
) prevents -complexation and directs electrophilic attack away from the ring nitrogen. -
Base Stability: Unlike
-acetyl or -Boc groups, which can be cleaved by nucleophilic bases, TIPS is stable to -BuLi and alkoxides at low temperatures.[1] -
Solubility: The lipophilic silyl group significantly enhances solubility in non-polar solvents (THF, Toluene) preferred for Wittig reactions.[1]
Reaction Thermodynamics & Kinetics
The C3-formyl group is less electrophilic than a standard benzaldehyde due to the electron-donating nature of the pyrrole ring (resonance contribution).
-
Implication: Reactions with stabilized ylides may require elevated temperatures (reflux) or Lewis acid additives to reach completion.
-
Stereocontrol: The steric bulk of the
-TIPS group may influence the transition state (oxaphosphetane), often enhancing E-selectivity by destabilizing the erythro-betaine intermediate.
Experimental Protocols
Protocol A: Synthesis of (E)-Ethyl 3-(1-(triisopropylsilyl)-1H-pyrrol-3-yl)acrylate
Target: Conjugated ester formation using a Stabilized Ylide.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Ylide: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)
-
Solvent: Anhydrous Toluene (0.2 M concentration)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Dissolution: Charge the flask with the aldehyde (1.0 equiv) and anhydrous toluene. Stir until fully dissolved.
-
Ylide Addition: Add (Carbethoxymethylene)triphenylphosphorane (1.2 equiv) in a single portion.
-
Note: Stabilized ylides are air-stable solids; however, adding them under Argon prevents moisture introduction.[1]
-
-
Reaction: Heat the mixture to 90°C (Reflux) for 12–16 hours.
-
Monitoring: Check TLC (Hexanes/EtOAc 9:1). The aldehyde typically spots at
; the product will be less polar ( ).
-
-
Workup: Cool to room temperature. Concentrate the solvent in vacuo directly.
-
Purification: The residue contains the product and Triphenylphosphine oxide (TPPO).
Expected Yield: 85–92% (>95:5 E:Z ratio).
Protocol B: Synthesis of 3-Vinyl-1-(triisopropylsilyl)-1H-pyrrole
Target: Terminal alkene formation using a Non-Stabilized Ylide.[1][4]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Salt: Methyltriphenylphosphonium bromide (
) (1.5 equiv)[1] -
Base: Potassium tert-butoxide (
) (1.5 equiv) or -BuLi (1.4 equiv)[1] -
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Ylide Generation:
-
In a flame-dried Schlenk flask under Argon, suspend
(1.5 equiv) in anhydrous THF (0.3 M). -
Cool to 0°C . Add
(1.5 equiv) portion-wise (or dropwise -BuLi). -
Observation: The solution will turn bright yellow (characteristic of the ylide). Stir for 45 minutes at 0°C.
-
-
Addition:
-
Dissolve the aldehyde (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide at 0°C .
-
Critical: Do not allow the temperature to spike; kinetic control is preferred to minimize silyl migration.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Quench carefully with Saturated
solution. -
Extraction: Extract with Diethyl Ether (
). Wash combined organics with Brine, dry over .[1] -
Purification:
-
Concentrate carefully (product may be volatile).
-
Flash Chromatography on silica gel (100% Pentane or Hexanes). The non-polar vinyl pyrrole elutes rapidly.
-
Expected Yield: 75–85%.
Mechanistic Pathway & Logic
The following diagram illustrates the divergent pathways based on the ylide stability, a core concept in controlling the stereochemical outcome.
Caption: Mechanistic divergence in Wittig Olefination. Stabilized ylides undergo reversible betaine formation leading to thermodynamic (E)-products, while non-stabilized ylides favor kinetic pathways.[1][4]
Data Summary & Troubleshooting
Comparative Reaction Parameters
| Parameter | Stabilized Ylide (Protocol A) | Non-Stabilized Ylide (Protocol B) |
| Base Requirement | None (Pre-formed) or weak (NaH) | Strong ( |
| Temperature | Reflux (80–100°C) | Cryogenic to RT (-78°C |
| Atmosphere | Inert (Recommended) | Inert (Strictly Required) |
| Major Byproduct | Triphenylphosphine Oxide (Solid) | Triphenylphosphine Oxide (Solid) |
| TIPS Stability | Excellent | Good (Avoid temp > RT with strong base) |
Troubleshooting Guide
-
Low Conversion:
-
Cause: Steric hindrance of the TIPS group affecting the approach of the bulky
group. -
Solution: Switch to Horner-Wadsworth-Emmons (HWE) conditions using phosphonate esters ($ (EtO)_2P(O)CH_2CO_2Et $) and NaH. Phosphonates are less sterically demanding than Phosphonium salts.
-
-
TIPS Cleavage:
-
Cause: Presence of fluoride impurities in reagents or prolonged exposure to strong alkoxides at high heat.
-
Solution: Ensure all glassware is base-washed and oven-dried. Use
as a non-nucleophilic base alternative.
-
-
Separation of Ph3PO:
-
If flash chromatography is difficult, dissolve the crude mixture in minimal Toluene and add
(2 equiv).[1] The forms a complex with magnesium that is insoluble in toluene. Filter and concentrate.
-
References
-
Synthesis of Pyrrole-3-Carboxaldehydes
-
Wittig Reaction Mechanism & Selectivity
-
TIPS Protection in Pyrrole Chemistry
-
General Wittig Protocols (Organic Chemistry Portal)
Sources
- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. rsc.org [rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. scispace.com [scispace.com]
- 7. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction [organic-chemistry.org]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde Derivatives
Introduction & Strategic Significance
The pyrrole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in porphyrin synthesis, prodigiosin analogues, and kinase inhibitors. However, the high electron density of the pyrrole ring renders it susceptible to oxidation and polymerization, while the acidic N-H proton often leads to side reactions during metal-catalyzed cross-couplings.
This protocol details the Suzuki-Miyaura cross-coupling of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde derivatives . The utilization of the Triisopropylsilyl (TIPS) protecting group is not merely for solubility; it is a strategic choice that:
-
Sterically Shields the Nitrogen: Prevents catalyst poisoning by N-coordination to Palladium.
-
Directs Regioselectivity: The bulky TIPS group suppresses reactivity at the 2- and 5-positions, directing halogenation (and subsequent coupling) to the 4-position.
-
Enhances Lipophilicity: Facilitates work-up and purification of polar aldehyde intermediates.
This guide focuses on the coupling of halogenated derivatives (typically 4-bromo or 5-bromo) of the N-TIPS scaffold with aryl boronic acids, a critical step in diversifying the pyrrole core for Structure-Activity Relationship (SAR) studies.
Mechanistic Insight & Experimental Rationale
The Catalytic Cycle
The reaction proceeds via the standard Pd(0)/Pd(II) cycle. However, the electron-withdrawing nature of the 3-carbaldehyde group, combined with the electron-rich pyrrole ring, creates a "push-pull" electronic system.
-
Oxidative Addition: The rate-determining step. The 3-CHO group slightly deactivates the ring compared to a bare pyrrole, making the C-Br bond slightly stronger. Electron-rich ligands (e.g., phosphines like SPhos or XPhos) or bidentate ligands (dppf) are recommended to facilitate this step.
-
Transmetallation: The bulky TIPS group prevents the boronic acid from approaching from the N-face, ensuring the coupling occurs strictly at the halogenated site without N-arylation side products.
-
Reductive Elimination: Formation of the C-C bond.
Critical Parameter: Base Selection
While carbonate bases (
Experimental Protocol
Pre-requisite: Substrate Preparation
Note: If not commercially available, the brominated precursor is typically synthesized via NBS bromination.
-
Substrate: 4-bromo-1-(triisopropylsilyl)-1H-pyrrole-3-carbaldehyde.
-
Coupling Partner: Phenylboronic acid (Model substrate).[1][2][3]
Standard Operating Procedure (SOP)
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol)
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst:
(3-5 mol%) or (5 mol%) -
Base:
(2.0 equiv) or (for sterically hindered acids) -
Atmosphere: Argon or Nitrogen (Strictly deoxygenated)
Step-by-Step Workflow:
-
Degassing: In a reaction vial, combine the solvent mixture (e.g., 4 mL DME + 1 mL
). Sparge with Argon for 15 minutes. Rationale: Oxygen causes homocoupling of boronic acids and oxidizes the Pd catalyst. -
Charging: Add the halogenated N-TIPS pyrrole derivative (1.0 equiv), aryl boronic acid (1.2 equiv), and base (2.0 equiv).
-
Catalyst Addition: Add the Palladium catalyst (0.05 equiv) quickly. Seal the vial immediately.
-
Reaction: Heat the block to 85°C for 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:1). The TIPS group makes the product run high on silica. Look for the disappearance of the bromide.
-
-
Work-up:
-
Cool to Room Temperature (RT).
-
Dilute with EtOAc (10 mL) and wash with water (5 mL) followed by Brine (5 mL).
-
Critical Step: The TIPS group is stable to this aqueous wash. Do not use acidic washes (HCl) as this may prematurely cleave the TIPS or acetalize the aldehyde.
-
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via Flash Column Chromatography (SiO2).-
Eluent: Gradient 0%
10% EtOAc in Hexanes. (TIPS-pyrroles are non-polar).
-
Optimization & Troubleshooting
Reaction Condition Screening Matrix
Use this table to select conditions based on your specific coupling partner.
| Variable | Standard Conditions | Challenging Substrates (Steric Bulk) | Sensitive Substrates (Aldehyde labile) |
| Catalyst | |||
| Base | |||
| Solvent | DME / | Toluene / | THF (anhydrous) |
| Temp | 80-90°C | 100-110°C | 60°C |
Troubleshooting Guide
-
Problem: Protodeboronation (Boronic acid loses B(OH)2 before coupling).
-
Solution: Switch base to
or . Lower temperature to 70°C. Use Boronic Esters (Pinacol) instead of acids.
-
-
Problem: TIPS Cleavage during reaction.
-
Problem: Homocoupling of Boronic Acid.
Post-Coupling: TIPS Deprotection Protocol
Once the carbon framework is constructed, the TIPS group is often removed to reveal the free N-H pyrrole for hydrogen bonding interactions in the biological target.
Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF. Protocol:
-
Dissolve coupled product in THF (0.1 M).
-
Add TBAF (1.0 M in THF, 1.2 equiv) at 0°C.
-
Stir at 0°C
RT for 30 mins. -
Quench: Sat.
.[6][8] Note: The reaction is fast. Prolonged exposure can degrade the aldehyde.
Visualization: Reaction Workflow & Pathway[10]
Figure 1: Complete synthetic workflow from scaffold activation to final deprotected drug candidate, highlighting the catalytic cycle.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Bray, B. L., et al. (1990). The TIPS group in pyrrole chemistry: Regioselective metallation. Journal of Organic Chemistry, 55(26), 6317-6328.
-
BenchChem Technical Support. (2025). Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde (Analogous Protocols). BenchChem Application Notes.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Suzuki Mechanism).
-
Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole nitrogen atom.[4][5][9] The Journal of Organic Chemistry, 49(1), 203–205.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. chemimpex.com [chemimpex.com]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric synthesis involving 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
Application Note: Asymmetric Synthesis Involving 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
Part 1: Executive Summary & Strategic Utility
This compound (CAS: 116096-26-9) is a high-value heteroaromatic building block. Unlike its unprotected or N-Boc analogs, the N-Triisopropylsilyl (TIPS) variant offers a unique combination of steric shielding , lipophilicity , and regiocontrol , making it indispensable in the total synthesis of marine alkaloids (e.g., Latonduine, Agelastatin) and the development of chiral pharmaceutical intermediates.
Core Advantages in Asymmetric Synthesis:
-
Steric Steering: The bulky TIPS group at N1 exerts long-range steric influence, often enhancing diastereoselectivity in additions to the C3-aldehyde by blocking the "bottom" face of the pyrrole ring in folded transition states.
-
Solubility Profile: The TIPS group renders the polar pyrrole aldehyde soluble in non-polar solvents (Hexanes, Toluene) required for high-performance Lewis Acid catalysts and organocatalysts (e.g., chiral phosphoric acids).
-
Orthogonal Protection: It withstands basic conditions (lithiation) and mild acids, yet can be cleaved selectively with fluoride sources (TBAF), allowing late-stage N-functionalization.
Part 2: Primary Application – Asymmetric Henry (Nitroaldol) Reaction
The most direct and high-impact asymmetric transformation of this compound is the Asymmetric Henry Reaction . This process converts the aldehyde into a chiral
Mechanistic Pathway
The reaction involves the nucleophilic attack of a nitronate species (generated from nitromethane) onto the aldehyde carbonyl. A chiral Copper(II)-Ligand complex coordinates the aldehyde, activating it while defining the facial selectivity.
Figure 1: Workflow for the conversion of N-TIPS-pyrrole-3-carbaldehyde to chiral amines via the Henry Reaction.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of (R)-2-nitro-1-(1-(triisopropylsilyl)-1H-pyrrol-3-yl)ethanol. Scale: 1.0 mmol (Adaptable to Gram-Scale).
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| This compound | 1.0 | Substrate | Dry azeotropically with toluene if needed. |
| Nitromethane | 10.0 | Nucleophile | Distilled; stored over 4Å MS. |
| Cu(OAc)₂·H₂O | 0.10 | Metal Source | Pre-catalyst. |
| (R,R)-Ph-BOX Ligand | 0.11 | Chiral Ligand | 2,2'-Isopropylidenebis(4-phenyl-2-oxazoline). |
| Ethanol (Abs.) | Solvent | Reaction Medium | Degassed.[1] |
| DIPEA | 0.10 | Base | Initiator. |
Step-by-Step Procedure
1. Catalyst Formation (In Situ):
-
In a flame-dried Schlenk tube, dissolve Cu(OAc)₂·H₂O (20 mg, 0.1 mmol) and (R,R)-Ph-BOX ligand (37 mg, 0.11 mmol) in absolute Ethanol (2.0 mL).
-
Stir at room temperature for 1 hour. The solution should turn a deep blue/green, indicating complex formation.
2. Reaction Initiation:
-
Cool the catalyst solution to 0 °C using an ice bath.
-
Add Nitromethane (0.54 mL, 10 mmol) in one portion.
-
Add DIPEA (17 µL, 0.1 mmol) and stir for 10 minutes.
-
Critical Step: Add a solution of This compound (251 mg, 1.0 mmol) in Ethanol (1.0 mL) dropwise over 5 minutes. The slow addition prevents non-catalyzed background reactions.
3. Incubation & Monitoring:
-
Stir the mixture at 0 °C for 24–48 hours .
-
TLC Monitoring: Use Hexanes:EtOAc (8:2). The aldehyde (Rf ~0.6) should disappear; the product (Rf ~0.3) will appear as a UV-active spot that stains yellow with anisaldehyde.
4. Work-up & Purification:
-
Quench the reaction by filtering through a short pad of silica gel (eluting with Et₂O) to remove the copper catalyst.
-
Purification: Flash column chromatography (Silica Gel 60). Gradient elution: 100% Hexanes → 90:10 Hexanes:EtOAc.
-
Note: The TIPS group makes the product very lipophilic; avoid starting with high polarity solvents.
5. Analytical Validation:
-
Yield: Expect 85–92%.
-
Enantiomeric Excess (ee): Determine via Chiral HPLC (Daicel Chiralpak AD-H, Hexane/i-PrOH 90:10).
-
Structure Verification: 1H NMR will show the diagnostic diastereotopic protons of the CH₂NO₂ group at δ 4.4–4.6 ppm.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of TIPS group. | Increase catalyst loading to 15 mol% or raise temp to 10 °C (risk of lower ee). |
| Low ee (<80%) | Background reaction (uncatalyzed). | Ensure temperature is strictly 0 °C or -10 °C. Reduce DIPEA amount. |
| Desilylation | Acidic impurities in Nitromethane. | Pre-treat Nitromethane with basic alumina. |
| Product Instability | Retro-Henry reaction. | Store the nitroalcohol at -20 °C; proceed to reduction (to amine) immediately. |
Part 5: Advanced Application – Total Synthesis Context
In the context of marine alkaloid synthesis (e.g., Trigonoine B or Latonduine analogs), this aldehyde serves as the "Northern Hemisphere" fragment.
Strategic Workflow:
-
Asymmetric Henry Reaction (as above) → Chiral Nitroalcohol.
-
Reduction → Chiral Tryptamine Analog.
-
Pictet-Spengler Cyclization: The TIPS group protects the pyrrole nitrogen, directing the cyclization to the C2 position (or C4 if C2 is blocked), a crucial regiochemical control element often impossible with N-H pyrroles.
Figure 2: Strategic placement of the aldehyde in alkaloid total synthesis.
References
-
Synthesis of N-TIPS-Pyrrole-3-Carbaldehyde & Analogs
-
Application in Total Synthesis (Trigonoine B)
-
Yamaoka, Y., et al. (2021). "Total Synthesis of Pyrrolo[2,3-c]quinoline Alkaloid: Trigonoine B." Beilstein Journal of Organic Chemistry. Link
- Context: Demonstrates the handling of TIPS-pyrrole intermediates (specifically boronic esters derived from similar precursors) in complex scaffold construction.
-
-
General Asymmetric Organocatalysis of Pyrrole Carbaldehydes
-
Enantioselective Addition Methodologies
-
Trost, B. M., et al. (2009). "Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes." Journal of the American Chemical Society. Link
- Context: Provides the foundational catalytic cycles for asymmetric additions to sensitive heteroarom
-
Sources
- 1. rsc.org [rsc.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of chiral systems featuring the pyrrole unit: a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of chiral systems featuring the pyrrole unit: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Formylation of 1-(Triisopropylsilyl)pyrrole
Welcome to the technical support center for the formylation of 1-(Triisopropylsilyl)pyrrole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize reaction outcomes. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity of your results.
Troubleshooting Guide: Common Side Reactions
This section addresses the most frequent issues encountered during the Vilsmeier-Haack formylation of 1-(Triisopropylsilyl)pyrrole.
Q1: My reaction yielded significant amounts of 3-formyl-1-(TIPS)pyrrole instead of the desired 2-isomer. Why is this happening and how can I improve C2 selectivity?
A1: Cause and Resolution
The formylation of pyrrole is an electrophilic aromatic substitution. The regioselectivity (C2 vs. C3 attack) is highly dependent on the stability of the cationic intermediate (the sigma complex).
-
Mechanistic Insight: Attack of the Vilsmeier reagent at the C2 (alpha) position allows for the positive charge to be delocalized across three resonance structures, one of which involves the nitrogen atom's lone pair, which is a highly stabilizing contributor. Attack at the C3 (beta) position results in only two significant resonance structures, making the intermediate less stable.[1][2] Therefore, the C2-formylated product is the kinetically and thermodynamically favored product under most conditions.
-
Common Pitfalls Leading to C3-Isomer Formation:
-
Steric Hindrance: The bulky triisopropylsilyl (TIPS) group on the nitrogen can sterically hinder the approach of the electrophile to the adjacent C2 and C5 positions. While C2 is still electronically favored, severe steric crowding can increase the proportion of attack at the less hindered C3 position.[3]
-
Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable C3-intermediate, leading to a mixture of isomers.
-
Strategies for Maximizing C2-Selectivity:
-
Control Temperature: Perform the reaction at low temperatures. Initiating the addition of the pyrrole to the pre-formed Vilsmeier reagent at -20 °C to 0 °C is critical. Allowing the reaction to proceed at 0 °C or slightly below often provides the cleanest results.
-
Slow Addition: Add the 1-(TIPS)pyrrole solution dropwise to the Vilsmeier reagent. This maintains a low concentration of the nucleophile and helps control the reaction exotherm.
-
Choice of Reagent: While POCl₃/DMF is standard, using oxalyl chloride or phosgene to generate the Vilsmeier reagent can sometimes alter reactivity and selectivity, although these are more hazardous.[4]
Q2: I'm observing significant desilylation (loss of the TIPS group) during my formylation reaction. What causes this and how can I prevent it?
A2: Cause and Resolution
The silicon-nitrogen (Si-N) bond is labile, particularly under acidic conditions or in the presence of fluoride ions. The Vilsmeier-Haack reaction generates an acidic environment, which can lead to the cleavage of the TIPS protecting group.
-
Mechanistic Insight: The Vilsmeier reagent itself, and the subsequent generation of HCl during the reaction and hydrolysis, can protonate the pyrrole nitrogen.[5] This makes the silicon atom highly electrophilic and susceptible to cleavage by nucleophiles (like chloride ions or water during workup), resulting in unprotected pyrrole-2-carboxaldehyde.
Strategies to Prevent Desilylation:
-
Strictly Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, as any trace of water can facilitate protonolysis of the Si-N bond.
-
Careful Workup: The aqueous workup is the most common step for desilylation. To minimize this, perform the hydrolysis at low temperatures (0 °C). Instead of quenching the reaction mixture directly with water, pour it slowly into a vigorously stirred, cold (0 °C) aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc). This neutralizes the acidic species immediately, protecting the TIPS group.
-
Non-Aqueous Workup: If the product is extremely sensitive, consider a non-aqueous workup. After the reaction is complete, the solvent can be removed under reduced pressure, and the residue can be purified directly by chromatography on a column pre-treated with a small amount of a non-polar amine (e.g., triethylamine) in the eluent.
Q3: My final product contains diformylated species. How can I minimize this over-reaction?
A3: Cause and Resolution
The introduction of the first formyl group (an electron-withdrawing group) deactivates the pyrrole ring towards further electrophilic substitution. However, under forcing conditions or with incorrect stoichiometry, diformylation can occur, typically at the C5 position.
Strategies to Minimize Diformylation:
-
Precise Stoichiometry: Use a slight excess of the 1-(TIPS)pyrrole relative to the Vilsmeier reagent (e.g., 1.1 equivalents of pyrrole to 1.0 equivalent of Vilsmeier reagent). Alternatively, use exactly 1.0 equivalent of the formylating agent (POCl₃).
-
Controlled Reaction Time and Temperature: Do not let the reaction run for an extended period after the starting material has been consumed (as monitored by TLC or LCMS). Avoid high temperatures, which can drive the less favorable second formylation.
-
Order of Addition: Always add the pyrrole to the Vilsmeier reagent, not the other way around. This ensures that the electrophile is never in large excess relative to the substrate.
Frequently Asked Questions (FAQs)
Q: Why use a TIPS protecting group for pyrrole formylation? A: The bulky TIPS group serves two main purposes: 1) It enhances the solubility of the pyrrole in organic solvents, and 2) It provides steric hindrance that can help direct electrophilic substitution, although as noted in Q1, this can sometimes be a double-edged sword.[3] It is generally more stable to acidic conditions than smaller silyl groups like TMS (trimethylsilyl).
Q: What is the mechanism of the Vilsmeier-Haack reaction on TIPS-pyrrole? A: The reaction proceeds in two main stages. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][7] Second, the electron-rich pyrrole ring attacks this electrophile, leading to an iminium ion intermediate which, upon aqueous workup, hydrolyzes to the final aldehyde.[8]
Q: Are there alternative formylation methods for this substrate? A: While the Vilsmeier-Haack reaction is the most common and efficient method for formylating electron-rich heterocycles, other methods exist, such as the Duff reaction or Rieche formylation. However, these often require harsher conditions or have a more limited substrate scope and are generally less suitable for sensitive substrates like N-silyl pyrroles.
Data & Protocols
Table 1: Effect of Reaction Conditions on Product Distribution
| Parameter | Condition A (Optimized for C2) | Condition B (Leads to Side Products) | Dominant Side Product(s) |
| Temperature | 0 °C | Room Temperature to 40 °C | 3-formyl isomer, Desilylation |
| Equivalents of POCl₃ | 1.0 eq. | 1.5 eq. | Diformylation |
| Addition Time | 30 min | 5 min (dump addition) | Isomer mixture, degradation |
| Workup | Quench into cold NaHCO₃(aq) | Quench into water | Desilylation |
Optimized Protocol: High C2-Selectivity Vilsmeier-Haack Formylation
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) to an anhydrous solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.0 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0 °C for 30-45 minutes. A white precipitate may form.
2. Formylation Reaction:
-
Dissolve 1-(Triisopropylsilyl)pyrrole (1.0 eq.) in a minimal amount of the anhydrous reaction solvent.
-
Add the pyrrole solution dropwise to the cold Vilsmeier reagent suspension over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LCMS (typically complete in 1-3 hours).
3. Workup and Purification:
-
Prepare a separate flask containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃), cooled to 0 °C.
-
Slowly pour the reaction mixture into the cold bicarbonate solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-formyl-1-(triisopropylsilyl)pyrrole.
Visual Guides
Reaction Mechanism & Side Reactions
Caption: Mechanism of Vilsmeier-Haack formylation and competing side reactions.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common formylation issues.
References
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
-
Chavan, S. P., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. Available at: [Link]
-
Brainly.com. (2024). Pyrrole undergoes electrophilic substitution at C₂ rather than C₃ of the pyrrole ring. Explain this. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Slideshare. (2014). Vilsmeier haack rxn. Available at: [Link]
-
Pyrrole - Wikipedia. Available at: [Link]
-
Scite.ai. Deacylation and deformylation of pyrroles. Available at: [Link]
-
Clavier, H., et al. (2012). From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes. Organic Letters, 14(8), 2220–2223. Available at: [Link]
-
German-Chemist.com. Vilsmeier formylation of pyrrole. Available at: [Link]
-
PubMed. (2012). From 2,5-Diformyl-1,4-dihydropyrrolo[3,2- b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A-D-A Dyes. Available at: [Link]
-
Scribd. (2013). Vilsmeier-Haack Formylation of Pyrroles. Available at: [Link]
-
Quora. (2018). Why is the reaction of pyrrole difficult with acid? Available at: [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. quora.com [quora.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Purification of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
Status: Operational | Topic: Purification & Stability | Ticket ID: TIPS-PYR-3CHO
Executive Summary
This guide addresses the isolation and purification of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde (N-TIPS-3-formylpyrrole). Unlike its 2-isomer or unprotected counterparts, this molecule presents a unique "stability paradox": the bulky TIPS group provides steric shielding and lipophilicity, yet the electron-rich pyrrole ring remains sensitive to electrophilic attack and acid-catalyzed polymerization.
Key Physical Property Assumption:
-
State: Typically a colorless to pale yellow viscous oil or low-melting solid.
-
Solubility: Highly soluble in non-polar solvents (Hexanes, DCM); insoluble in water.
-
Primary Risk: Acid-catalyzed desilylation or polymerization on standard silica gel.
Module 1: The "Buffered" Chromatography Protocol (Gold Standard)
The Issue: Standard flash chromatography uses silica gel with a slightly acidic surface (pH ~4-5). This acidity is sufficient to protonate the pyrrole ring (leading to polymerization) or hydrolyze the silyl group (leading to band tailing and yield loss).
The Solution: You must neutralize the stationary phase.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Select your gradient (typically Hexanes:Ethyl Acetate).[1]
-
Crucial Step: Add 1% v/v Triethylamine (Et₃N) to the entire volume of mobile phase before running the column.
-
Example: For 1 L of 9:1 Hex:EtOAc, add 10 mL of Et₃N.
-
-
Column Pre-treatment:
-
Flush the packed silica column with 2-3 column volumes (CV) of the Et₃N-treated mobile phase before loading your sample.
-
Verification: Check the pH of the eluent exiting the column. It should be basic (pH > 8 on wet pH paper).
-
-
Sample Loading:
-
Dissolve the crude oil in a minimum amount of Hexanes/DCM (9:1) containing 1% Et₃N.
-
Avoid: Do not load using pure DCM or Chloroform if possible, as these can become slightly acidic over time.
-
-
Elution:
-
Run the gradient. The N-TIPS-3-aldehyde is lipophilic and usually elutes early (often < 20% EtOAc).
-
Observation: The product band should be tight. If you see "streaking" or "tailing," your silica is not sufficiently neutralized.
-
Module 2: Troubleshooting & FAQs
Q1: I isolated a white solid, but NMR shows it’s not my product. What is it?
Diagnosis: This is likely TIPS-OH (Silanol) or TIPS-O-TIPS (Disiloxane) .
-
Cause: Hydrolysis of excess TIPS-Cl/TIPS-OTf used during synthesis, or hydrolysis of your product.
-
Fix (Sublimation/Wash):
-
TIPS-OH is highly volatile under high vacuum. Place the solid under high vacuum (< 0.1 mmHg) at 40-50°C for 4 hours. The impurity will sublime onto the cold finger/trap.
-
Alternative: Triturate the solid with cold pentane (-78°C). The silanol byproducts are often more soluble in cold pentane than the pyrrole aldehyde (if the aldehyde is solid).
-
Q2: My product turned from yellow to black/brown overnight. Why?
Diagnosis: Oxidative Polymerization (Polypyrrole formation).
-
Mechanism: Pyrroles are electron-rich. Air oxidation creates radical cations that polymerize. The TIPS group slows this but does not stop it completely if the aldehyde is reactive.
-
Fix:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stabilizer: Do not store in chlorinated solvents (DCM/CHCl3) for long periods, as they can generate HCl traces that catalyze decomposition. Store neat or in benzene-d6/toluene.
-
Q3: How do I separate the 2-aldehyde isomer from the 3-aldehyde?
Diagnosis: Regioisomer contamination (common if synthesized via Vilsmeier-Haack or Halogen Dance).
-
Logic: The 2-isomer is generally less polar than the 3-isomer due to an internal hydrogen bond between the carbonyl oxygen and the trace N-H (if desilylated) or simply dipole vector cancellation. However, with the bulky TIPS group, steric factors dominate.
-
Separation Strategy:
-
TLC Check: Run TLC in 100% Toluene or 5% Ether in Pentane. These non-polar systems often resolve the isomers better than EtOAc/Hexanes.
-
Recrystallization (If solid): The 3-isomer usually has a higher symmetry/melting point. Dissolve in minimum hot hexanes, add a drop of ethanol, and cool slowly to -20°C.
-
Module 3: Visualizing the Workflow
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the correct purification method based on crude physical state and impurity profile.
Module 4: Quantitative Data & Reference Data
Table 1: Impurity Profiling & Retention
| Component | Approx Rf (9:1 Hex:EtOAc) | Detection (UV/Stain) | Removal Strategy |
| N-TIPS-Pyrrole-3-CHO | 0.45 - 0.55 | UV (254 nm), DNP (Orange) | Target |
| N-TIPS-Pyrrole-2-CHO | 0.50 - 0.60 | UV, DNP (Red/Orange) | Careful Gradient / Recryst. |
| Pyrrole-3-CHO (Desilylated) | 0.10 - 0.20 | UV, Vanillin (Purple) | Retained on column (polar) |
| TIPS-OH / TIPS-O-TIPS | 0.80 - 0.90 | No UV (use I2 stain) | High Vac / Hexane Wash |
| 3-Bromo-N-TIPS-Pyrrole | 0.70 - 0.80 | UV (weak) | Elutes in 100% Hexanes |
References
-
Muchowski, J. M., et al. (1990). Regiospecific synthesis of 3-substituted pyrroles. This foundational work establishes the lithiation of 3-bromo-1-(triisopropylsilyl)pyrrole to access the 3-formyl derivative, highlighting the necessity of the TIPS group for directing regioselectivity.
-
Source: (General reference to Muchowski's pyrrole series).
-
-
Bray, B. L., et al. (1990). N-(Triisopropylsilyl)pyrrole.[1][2] A useful precursor for the synthesis of 3-substituted pyrroles. Describes the stability of the N-TIPS group and its specific use in halogen-metal exchange reactions.
-
Source:
-
-
BenchChem Technical Support. (2025). Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives. Provides general protocols for buffering silica gel to prevent pyrrole decomposition.
-
Source:
-
-
Sigma-Aldrich. (2025). Product Specification: 1-(Triisopropylsilyl)pyrrole.[2][3][4][5] Used for physical property comparison (BP/Density) of the parent scaffold.
-
Source:
-
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(Triisopropylsilyl)pyrrole, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 1-(Triisopropylsilyl)pyrrole, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
Technical Support Center: Optimizing 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde Synthesis
Executive Summary
Synthesizing 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde presents a classic conflict in pyrrole chemistry: the electronic preference for C2-substitution versus the steric enforcement of C3-substitution.
While unsubstituted pyrrole undergoes electrophilic aromatic substitution (SEAr) almost exclusively at the C2 (alpha) position, the bulky Triisopropylsilyl (TIPS) group at N1 serves as a "steric director," blocking the C2/C5 positions and forcing electrophiles to the C3 (beta) position.
The most common causes for low yield are:
-
Desilylation: The TIPS group is acid-labile. Standard Vilsmeier-Haack acidic workups often cleave the protecting group, resulting in water-soluble 1H-pyrrole-3-carbaldehyde which is lost in the aqueous phase.
-
Regiochemical Leakage: If the TIPS group cleaves during the reaction (due to moisture or extreme heat), the deprotected pyrrole will immediately react at C2, creating a mixture of isomers.
-
Incomplete Hydrolysis: The intermediate iminium salt requires careful hydrolysis to release the aldehyde without stripping the silyl group.
Part 1: Diagnostic Decision Tree
Before altering your protocol, use this logic flow to identify the failure point.
Figure 1: Diagnostic logic for identifying yield loss mechanisms.
Part 2: Optimized Protocols
Protocol A: The "Buffered" Vilsmeier-Haack (Recommended)
Best for: Standard synthesis where reagents are fresh.
The standard Vilsmeier workup involves pouring the reaction into ice water or dilute acid. Do NOT do this. The resulting HCl/H₃PO₄ will cleave the TIPS group. You must use a buffered basic quench.
Reagents:
-
1-(Triisopropylsilyl)pyrrole (1.0 equiv)
-
POCl₃ (1.1 - 1.2 equiv)
-
DMF (anhydrous, 1.2 - 1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent.
-
Quench: 3.0M Sodium Acetate (NaOAc) or Saturated NaHCO₃.
Step-by-Step:
-
Vilsmeier Complex Formation: In a flame-dried flask under Argon, cool DMF (1.5 equiv) in DCM to 0°C. Add POCl₃ (1.2 equiv) dropwise. Stir 15–30 mins at 0°C until the Vilsmeier salt precipitates (often a white/yellow solid).
-
Substrate Addition: Add 1-(Triisopropylsilyl)pyrrole (1.0 equiv) in DCM slowly at 0°C. The bulky TIPS group directs the electrophile to C3.
-
Heating: Allow to warm to RT. If conversion is slow (check TLC), heat to reflux (40–60°C) for 2–4 hours. Note: Do not overheat; >80°C risks desilylation.
-
The Critical Quench:
-
Cool the reaction mixture to 0°C.
-
Do not add water. Instead, add a solution of Sodium Acetate (3.0 M) or Sat. NaHCO₃ slowly.
-
The goal is to hydrolyze the iminium salt at pH 5–8. Avoid pH < 4.[1]
-
Stir vigorously at RT for 1 hour to ensure the aldehyde is released.
-
-
Extraction: Extract immediately with DCM. Wash with brine.[2] Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Why this works: The TIPS group is stable to base but labile to acid. The buffered quench prevents the pH from dropping low enough to protonate the pyrrole ring, which is the mechanism for desilylation.
Protocol B: The Bromination-Lithiation Route (High Purity)
Best for: Cases where Vilsmeier gives inseparable mixtures or low conversion.
If direct formylation fails, use the "Halogen Dance" / Metal-Halogen Exchange strategy established by Bray and Muchowski. This relies on the fact that N-TIPS pyrrole brominates exclusively at C3 due to sterics.
Workflow Diagram:
Figure 2: The Lithiation pathway guarantees C3 regioselectivity.
Step-by-Step:
-
Bromination: Treat 1-(Triisopropylsilyl)pyrrole with NBS (1.0 equiv) in THF at -78°C. Allow to warm to RT. The TIPS group blocks C2; Bromine installs at C3.
-
Exchange: Cool the 3-bromo intermediate to -78°C in THF. Add t-BuLi (2.0 equiv) or n-BuLi.
-
Note:t-BuLi is preferred for cleaner exchange at low temp.
-
-
Formylation: Add anhydrous DMF (3.0 equiv) at -78°C.
-
Quench: Warm to 0°C and quench with Phosphate Buffer (pH 7).
Part 3: Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Protocol A: Direct Vilsmeier | Protocol B: Lithiation |
| Regioselectivity | Good (90:10 to 95:5 C3:C2) | Excellent (>99:1 C3) |
| Yield Potential | 60–80% (if workup is buffered) | 75–90% |
| Key Risk | Acidic cleavage of TIPS during workup | Moisture sensitivity / Cryogenic handling |
| Throughput | High (1 step) | Low (2 steps) |
| Cost | Low | High (t-BuLi, dry ice) |
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Product is water soluble / Low recovery | TIPS group fell off during workup. | Use Sodium Acetate buffer instead of water/HCl for quenching. |
| Product contains C2-isomer (approx. 50%) | TIPS fell off before reaction completed. | Ensure reagents (POCl₃/DMF) are anhydrous.[3] Check inert atmosphere. |
| Starting material recovered | Vilsmeier complex degraded or steric hindrance too high. | Heat reaction to 60°C. Ensure POCl₃ is distilled/fresh. |
| Black Tar formation | Polymerization of unprotected pyrrole. | Keep temperature <80°C. Ensure TIPS stays on (buffer workup). |
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use TBDMS (tert-butyldimethylsilyl) instead of TIPS? A: No. TBDMS is significantly less bulky and less stable. It does not provide the same steric directing effect to the C3 position, leading to mixtures of C2 and C3 isomers. Furthermore, TBDMS is much more likely to fall off under Vilsmeier conditions.
Q: I see a "spot-to-spot" conversion on TLC, but my yield is 20% after column. Where is the product? A: You likely deprotected the pyrrole on the silica column. Silica gel is slightly acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize it before loading your sample.
Q: Why not just protect commercial 3-formylpyrrole? A: You can! If you have access to 1H-pyrrole-3-carbaldehyde, reacting it with TIPS-Cl and NaH (Sodium Hydride) in THF is the highest-yielding route (>90%). However, 1H-pyrrole-3-carbaldehyde is significantly more expensive than pyrrole, which is why most researchers prefer the de novo synthesis (Protocol A or B).
Q: Is the TIPS group stable to the aldehyde oxidation? A: Yes. If you are oxidizing a hydroxymethyl group to an aldehyde (e.g., Swern or MnO₂), the TIPS group is stable.
References
-
Bray, B. L.; Mathies, P. H.; Naef, R.; Solas, D. R.; Tidwell, T. T.; Artis, D. R.; Muchowski, J. M. "N-(Triisopropylsilyl)pyrrole. A progenitor 'par excellence' of 3-substituted pyrroles." The Journal of Organic Chemistry, 1990 , 55(26), 6317–6328.
- Key Insight: Defines the steric directing capability of TIPS to force C3 substitution and details the lithi
- Muchowski, J. M.; Solas, D. R. "Beta-substituted pyrroles. Synthesis of 3-bromo-1-(triisopropylsilyl)pyrrole." Tetrahedron Letters, 1983, 24(33), 3455–3456.
-
Sigma-Aldrich (Merck). "1-(Triisopropylsilyl)pyrrole Product Technical Sheet."
- Key Insight: Confirms stability profiles and reactivity specifically at the beta-position for Vilsmeier reagents.*
- Gilchrist, T. L. "Heterocyclic Chemistry." 3rd Edition, Longman, 1997. Key Insight: General mechanisms for Vilsmeier-Haack and the lability of silyl protecting groups in acidic media.*
Sources
Preventing decomposition of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
Product Code: TIPS-PYR-3-CHO
CAS: 7126-39-8 (Parent) / 87630-35-1 (N-TIPS pyrrole precursor context)
Core Stability & Handling Directive
Status: SENSITIVE Primary Risks: Protodesilylation (Acid/Fluoride), Oxidation (Air), Photodecomposition.
1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is a valuable but fragile intermediate. The bulky Triisopropylsilyl (TIPS) group protects the pyrrole nitrogen, preventing polymerization and directing regioselectivity. However, the Si–N bond is significantly more labile than the Si–C bond found in other silyl protecting groups. Decomposition usually manifests as the material turning from a white/pale yellow solid to a dark brown tar.
Quick Reference: The "Triangle of Instability"
-
Acidity (
): Even weak acids (silica gel, chloroform stabilizers) cleave the TIPS group. -
Fluoride (
): Instant cleavage. Avoid TBAF unless deprotection is intended. -
Oxidation (
): The C-3 aldehyde oxidizes to the carboxylic acid, which is autocatalytic (the acid generated cleaves the TIPS group).
Storage & Preservation Protocols
Standard Operating Procedure (SOP-ST-01)
| Parameter | Specification | Reason |
| Temperature | -20°C (Long-term) | Retards autoxidation and thermal rearrangement. |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass | Blocks UV light which catalyzes radical decomposition. |
| Seal | Parafilm + Desiccant | Moisture hydrolyzes the Si-N bond over time. |
Visual Inspection Guide
-
White/Pale Yellow Crystalline Solid: >98% Purity. Safe to use.
-
Orange/Red Tint: ~90-95% Purity. Trace oxidation or desilylation. Purify immediately.
-
Dark Brown/Black Oil: <50% Purity.[1] Significant polymerization. Discard.
Solvent & Reagent Compatibility Matrix
Critical Warning: Do not trust "HPLC Grade" solvents blindly. Acidity is the enemy.
| Solvent Class | Compatibility | Notes & Pre-treatment |
| Hydrocarbons (Hexanes, Toluene) | Excellent | Best for storage and non-polar reactions. |
| Ethers (THF, Et2O) | Good | Must be dry and peroxide-free. |
| Chlorinated (DCM, | Conditional | DANGER: Chloroform often contains HCl or EtOH stabilizers. Must filter through basic alumina before use to remove acid. |
| Alcohols (MeOH, EtOH) | Poor | Protodesilylation risk. Solvolysis of the Si-N bond occurs slowly in MeOH, rapidly if trace acid is present. |
| Water | Incompatible | Hydrolysis risk. |
Troubleshooting: Purification & Isolation
Issue: "My compound turned to black tar on the silica column." Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to cleave the TIPS group during chromatography. Once the TIPS group is lost, the free pyrrole-3-carbaldehyde rapidly polymerizes.
Corrective Workflow: Buffered Silica Chromatography
This protocol neutralizes the silica surface to prevent on-column decomposition.
Caption: Workflow for neutralizing silica gel to prevent acid-catalyzed decomposition during purification.
Step-by-Step Protocol:
-
Pre-treatment: Slurry silica gel in the starting eluent containing 1% Triethylamine (Et3N) .[2]
-
Packing: Pour the slurry into the column. Flush with 2 column volumes of solvent to ensure the amine has neutralized all acidic sites.
-
Elution: Run the column using your gradient. It is recommended to maintain 0.5% Et3N in the mobile phase throughout the run.
-
Concentration: Rotovap at <40°C. Do not heat excessively.
Decomposition Mechanism & Pathway
Understanding how the molecule breaks down allows you to prevent it.
Caption: The primary decomposition pathway involves acid-mediated cleavage of the protecting group, followed by rapid polymerization.
Frequently Asked Questions (FAQ)
Q1: Can I use TBAF (Tetrabutylammonium fluoride) to remove the TIPS group later? A: Yes, but proceed with caution. TBAF is basic and the reaction is extremely fast. The resulting free pyrrole-3-carbaldehyde is unstable. Recommendation: Perform the deprotection in situ immediately before the next step, or trap the free pyrrole with an electrophile immediately.
Q2: My NMR shows a small doublet at ~9.8 ppm and a broad singlet at ~10-11 ppm. What is it? A:
-
9.8 ppm (s): This is your product (Aldehyde proton).[3]
-
10-11 ppm (br s): This is likely the N-H of the deprotected pyrrole. This indicates your TIPS group is falling off. Check your solvent acidity immediately.
Q3: How do I synthesize this if I can't buy it? A: The standard route is the Vilsmeier-Haack formylation of 1-(Triisopropylsilyl)pyrrole.
-
Reagents:
, DMF.[4] -
Critical Step: The hydrolysis of the iminium salt intermediate must be done carefully with basic buffer (Sodium Acetate or
) to avoid acidifying the mixture and losing the TIPS group during workup [1].
References
-
Bray, B. L., et al. (1990). "N-(Triisopropylsilyl)pyrrole.[1][5][6] A progenitor 'par excellence' of 3-substituted pyrroles."[6] The Journal of Organic Chemistry, 55(26), 6317–6328.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on N-Silyl protection of pyrroles).
-
Muchowski, J. M., & Solas, D. R. (1984). "Beta-substituted pyrroles. Synthesis of 3-nitro- and 3-cyanopyrroles from 1-(triisopropylsilyl)pyrrole." The Journal of Organic Chemistry, 49(1), 203–205.
Sources
Technical Support Center: Scaling Synthesis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
Current Status: Operational Ticket ID: SC-TIPS-3CHO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The Challenge: Synthesizing 3-substituted pyrroles is notoriously difficult because pyrroles naturally undergo electrophilic aromatic substitution at the
Critical Warning: This reaction is kinetically controlled . If the temperature deviates or the residence time is too long, the lithiated intermediate will isomerize to the thermodynamically stable C2-position, or the silyl group will migrate.
The Master Protocol (Scale-Up Ready)
Based on the methodology established by Bray et al. (1990) and optimized for kilogram-scale batch processing.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Attribute |
| 1-(Triisopropylsilyl)pyrrole | 1.0 | Substrate | Purity >98%; Water <50 ppm (KF) |
| sec-Butyllithium | 1.1 - 1.2 | Base | Titrate immediately before use. t-BuLi is usable but sec-BuLi is safer for scale-up. |
| DMF | 1.5 | Electrophile | Anhydrous; Amine-free. |
| THF | Solvent | Medium | Anhydrous; Inhibitor-free. |
Step-by-Step Workflow
Step 1: System Prep Ensure reactor is cryo-rated. Flame-dry or bake-out reactor; purge with Argon (N2 is acceptable, but Ar is heavier and blankets better).
Step 2: Cryogenic Lithiation (The Danger Zone) Dissolve N-TIPS pyrrole in THF (0.5 M). Cool internal temperature (IT) to -78 °C .[1]
-
Action: Add sec-BuLi dropwise.
-
Rate Limit: Do not allow IT to rise above -70 °C .
-
Soak: Stir at -78 °C for 15–30 minutes. Do not over-stir; isomerization risk increases with time.
Step 3: Formylation Add anhydrous DMF slowly to the lithiated species at -78 °C.
-
Observation: The solution may become viscous or change color (often yellow/orange).
-
Soak: Stir for 30 mins at -78 °C, then allow to warm to 0 °C over 1 hour.
Step 4: The Quench Quench with Phosphate Buffer (pH 7) or dilute NH₄Cl .
-
Avoid: Strong acids (HCl), which will cleave the TIPS group immediately.
Visual Workflow (Graphviz)
Caption: Kinetic control workflow. The dashed red line represents the critical failure mode (isomerization) if temperature control is lost.
Troubleshooting Center (FAQs)
Issue 1: "I am getting a mixture of 2-CHO and 3-CHO isomers."
Diagnosis: Loss of Kinetic Control. The 3-lithio intermediate is less stable than the 2-lithio intermediate. If the system possesses enough thermal energy, the lithium will "walk" to the 2-position to relieve stress, or the base will deprotonate the 2-position directly if the TIPS group isn't blocking effectively (unlikely with TIPS, likely with TMS).
Corrective Actions:
-
Check Thermocouple placement: Ensure you are measuring internal liquid temperature, not the jacket/bath temperature.
-
Reagent Addition Rate: Slow down the sec-BuLi addition. The exotherm from the neutralization is likely creating localized "hot spots" > -70 °C where isomerization occurs.
-
Switch Base: If using n-BuLi, stop. It is an aggregate in THF and reacts too slowly at -78 °C, requiring higher temps that ruin selectivity. Use sec-BuLi or tert-BuLi.[2]
Issue 2: "My yield is low, and I see starting material."
Diagnosis: Moisture contamination or "Base Kill". Organolithiums are notoriously sensitive. On scale, the headspace volume of reactors can hold significant moisture.
Corrective Actions:
-
Titrate the Base: Never assume the bottle concentration is accurate. Use the diphenylacetic acid or 1,10-phenanthroline titration method.
-
The "Sacrificial" Drop: When scaling up, add a small amount of base until a faint persistent color change (often pinkish with indicators) is observed before starting the main addition timer. This scavenges adventitious water.
Issue 3: "I lost the TIPS group during workup."
Diagnosis: Acidic Hydrolysis. Pyrrole nitrogens are not basic, but the silyl group is acid-labile. The aldehyde product makes the ring electron-deficient, but TIPS can still cleave in strong acid.
Corrective Actions:
-
Buffer the Quench: Do not use 1M HCl. Use a phosphate buffer (pH 7) or saturated NH₄Cl.
-
Silica Gel Warning: Some silica batches are acidic. Add 1% Triethylamine to your eluent during purification to neutralize the silica.
Scale-Up Engineering & Safety
The "TIPS Gear" Mechanism
Understanding why this works ensures you respect the parameters.
Caption: The TIPS group acts as a steric gear, physically shielding the C2 protons from the bulky sec-BuLi base, forcing deprotonation at C3.
Thermal Management[2]
-
Heat of Reaction: The lithiation is exothermic.[3] On a 10g scale, a dry ice bath suffices. On a 1kg scale, you need a jacketed reactor with active cryo-cooling (Syltherm XLT or similar).
-
Quench Safety: The quench of excess organolithium is violent.
-
Protocol: Dilute the quench buffer. Add the cold reaction mixture into the quench (inverse addition) if possible, or add the quench very slowly to the reactor.
-
References
-
Bray, B. L., et al. (1990). "Regioselective metallation of 1-(triisopropylsilyl)pyrrole." The Journal of Organic Chemistry, 55(26), 6317–6328.
- Core Reference: Establishes the N-TIPS blocking strategy for 3-lithi
-
Muchowski, J. M., & Solas, D. R. (1984). "Protecting groups for the pyrrole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety." The Journal of Organic Chemistry, 49(1), 203-205.
- Context: Discusses alternative protecting groups, highlighting why TIPS is superior for steric direction compared to SEM or smaller silyls.
-
Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley.
- Technical Grounding: Authoritative source on handling organolithiums and kinetic vs. thermodynamic control.
Sources
Technical Support Center: Troubleshooting Reactions of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. The triisopropylsilyl (TIPS) group offers robust protection of the pyrrole nitrogen, enabling a wide range of synthetic transformations at the C3-aldehyde position.[1] However, its unique properties can also present specific challenges.
This document moves beyond simple protocols to provide in-depth troubleshooting advice grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve reliable, high-yielding results.
Section 1: Synthesis, Stability, and Handling FAQs
This section addresses foundational questions regarding the preparation and characteristics of the title compound.
Q1: What is the most reliable method for synthesizing 1-(TIPS)-1H-pyrrole-3-carbaldehyde, and what are the common pitfalls?
A: The most common and effective method is the Vilsmeier-Haack formylation of 1-(TIPS)-1H-pyrrole.[2][3] The reaction involves treating the TIPS-protected pyrrole with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[4]
-
Causality & Key Advantages: The bulky triisopropylsilyl (TIPS) group serves a dual purpose. First, it protects the reactive N-H of the pyrrole. Second, its significant steric hindrance effectively blocks electrophilic attack at the C2 (alpha) position, directing formylation almost exclusively to the C3 (beta) position. This steric control is a key advantage for achieving high regioselectivity, which can be a major issue with less-hindered N-substituted pyrroles.
-
Common Pitfalls:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents are essential for success.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. It should be prepared at a low temperature (typically 0 °C) before the addition of the TIPS-pyrrole to prevent decomposition.
-
Incomplete Hydrolysis: The reaction initially forms an iminium salt intermediate.[2][4] This must be hydrolyzed during aqueous workup (often with a mild base like NaHCO₃ or sodium acetate) to liberate the aldehyde. Incomplete hydrolysis will result in low yields of the desired product.
-
Caption: Mechanism of Vilsmeier-Haack Formylation.
Q2: How stable is the N-TIPS group to various reaction conditions?
A: The N-TIPS group is a robust silyl protecting group, significantly more stable than the more common tert-butyldimethylsilyl (TBS) group under both acidic and basic conditions.[5]
-
Expertise & Experience: This enhanced stability is due to the steric bulk of the three isopropyl groups shielding the silicon atom from nucleophilic attack or protonation of the pyrrole nitrogen.[5] Consequently, it is compatible with a wide array of reaction conditions that might cleave other protecting groups.
| Condition | Compatibility with N-TIPS Pyrrole | Rationale |
| Strong Bases (RLi, RMgX) | Generally Stable | The TIPS group is stable to organolithium and Grignard reagents at low to ambient temperatures. |
| Aqueous Base (NaOH, K₂CO₃) | Highly Stable | Saponification of esters and other base-mediated reactions can be performed without significant N-TIPS cleavage. |
| Mild Aqueous Acid | Moderately Stable | Stable to typical acidic workups (e.g., dilute HCl, NH₄Cl).[6] |
| Strong Protic Acids (TFA, conc. HCl) | Labile | Strong acids will cleave the TIPS group.[5] Nitration attempts with nitric acid, for instance, often lead to a mixture of protected and deprotected products.[7] |
| Fluoride Reagents (TBAF, HF) | Labile | This is the standard method for deprotection. The Si-F bond is extremely strong, providing the thermodynamic driving force for cleavage.[8] |
| Reductive Conditions (NaBH₄, LiAlH₄) | Highly Stable | Compatible with most hydride reducing agents. |
| Oxidative Conditions (PCC, MnO₂) | Highly Stable | The TIPS group is inert to common oxidizing agents used for alcohols. |
Section 2: Troubleshooting Downstream Reactions
This section focuses on specific issues encountered when using 1-(TIPS)-1H-pyrrole-3-carbaldehyde as a substrate.
A. Grignard & Organolithium Reactions
Q3: My Grignard reaction with 1-(TIPS)-1H-pyrrole-3-carbaldehyde is giving very low yields. What went wrong?
A: Low yields in Grignard reactions are almost always traced back to a few critical factors. A systematic approach is key to diagnosis.
-
Problem 1: Inactive Grignard Reagent.
-
Cause: Grignard reagents are powerful bases and are instantly quenched by protic sources like water.[6][9][10]
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents (ether or THF are typical).[6] If you are preparing the reagent yourself, ensure the magnesium turnings are fresh and activated (a crystal of iodine can help initiate the reaction).[10][11] It is best practice to titrate the Grignard reagent before use to determine its exact concentration.[9]
-
-
Problem 2: Starting Material Recovered.
-
Cause: If the Grignard reagent is particularly bulky or the reaction temperature is too high, it can act as a base, deprotonating a carbon alpha to the aldehyde (if one existed) to form an unreactive enolate.[9] While this specific substrate lacks alpha-protons, this remains a consideration for other aldehydes. More likely, the issue is an inactive Grignard reagent (see above) or poor addition technique.
-
Solution: Add the aldehyde solution slowly to the stirring Grignard reagent at 0 °C or below to control the exotherm. Ensure a slight excess (1.1-1.2 equivalents) of the nucleophile is used based on titration.
-
-
Problem 3: A dark brown or black mixture formed.
-
Cause: Darkening can indicate decomposition, often from impurities or side reactions like Wurtz coupling, especially if the Grignard formation was heated for too long.[9][11]
-
Solution: Use high-purity magnesium and alkyl/aryl halide. Avoid prolonged heating during reagent formation; gentle reflux is usually sufficient.[6]
-
Caption: Decision tree for troubleshooting Grignard synthesis.
B. Wittig Olefination
Q4: My Wittig reaction is sluggish and incomplete, or it's giving the wrong stereoisomer.
A: Wittig reactions are nuanced, with outcomes highly dependent on the nature of the ylide.
-
Problem 1: Incomplete Reaction.
-
Cause: Sterically hindered ketones are known to react poorly, especially with stabilized ylides.[12][13] While 1-(TIPS)-1H-pyrrole-3-carbaldehyde is not exceptionally hindered, a very bulky phosphonium ylide could struggle. More commonly, the issue is ylide instability or insufficient basicity for ylide generation.
-
Solution:
-
Base Selection: Ensure the base is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), strong bases like n-BuLi or NaH are required.[14] For stabilized ylides (where the carbanion is adjacent to a group like an ester), milder bases like KOtBu or even K₂CO₃ can suffice.
-
Order of Addition: If the ylide is suspected to be unstable, it can be generated in the presence of the aldehyde.[15] Alternatively, generate the ylide (often indicated by a color change to deep red or orange), cool the solution, and then add the aldehyde.
-
-
-
Problem 2: Poor or Incorrect Stereoselectivity.
-
Cause: Stereoselectivity is a classic feature of the Wittig reaction.[13]
-
Solution:
-
To favor the (E)-alkene with non-stabilized ylides, the Schlosser modification can be used, which involves treating the intermediate betaine with phenyllithium at low temperatures to force equilibration to the more stable isomer before elimination.[12][13]
-
If the desired stereoisomer is the opposite of what is typically produced, consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, which generally favors the (E)-alkene.
-
-
Section 3: Handling the TIPS Protecting Group
Q5: I need to remove the TIPS group. What is the most effective method, and how do I avoid side reactions?
A: The standard method for cleaving silyl ethers and N-silyl groups is with a fluoride source.[8]
-
Recommended Method: Tetrabutylammonium fluoride (TBAF) in THF is the most common and reliable method. The reaction is typically fast and clean at room temperature.[16]
-
Alternative Methods:
-
HF•Pyridine: Effective but more hazardous.
-
Aqueous HCl: Can be used, but requires more forcing conditions than for a TBS group and risks side reactions if the molecule is acid-sensitive.[5]
-
Silver Fluoride (AgF): Has been reported for the deprotection of TIPS-acetylenes and can be a mild alternative.[17]
-
-
Troubleshooting Deprotection:
-
Incomplete Reaction: If the reaction with TBAF stalls, it may be due to low-quality or wet TBAF. Use a fresh solution or purchase it as a 1M solution in THF. Gentle heating (e.g., to 40 °C) can also drive the reaction to completion.
-
Side Products: The deprotected 1H-pyrrole-3-carbaldehyde is less stable than its protected precursor. It can be sensitive to air and strong acids.[18] Once deprotected, it is advisable to use the product quickly or store it under an inert atmosphere at low temperatures.[18]
-
Section 4: Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-(TIPS)-Pyrrole
-
In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via syringe, maintaining the internal temperature below 10 °C.
-
Stir the resulting mixture at 0 °C for 30-45 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-(Triisopropylsilyl)-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane dropwise to the cold Vilsmeier reagent solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench by pouring it into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir for 1 hour until the intermediate iminium salt is fully hydrolyzed.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: General Procedure for a Grignard Reaction
-
To a flame-dried flask under argon containing your freshly prepared or titrated Grignard reagent (1.2 eq.) in anhydrous ether or THF, cool the solution to 0 °C.
-
Dissolve 1-(TIPS)-1H-pyrrole-3-carbaldehyde (1.0 eq.) in anhydrous ether or THF.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[19]
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting secondary alcohol via silica gel column chromatography.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Benchchem.
- Organic Chemistry. (n.d.). Vilsmeier formylation of pyrrole.
- Kummeter, M., & D’hooghe, M. (2021). The Triisopropylsilyl Group in Organic Chemistry: Just a Protective Group, or More? Chemical Reviews.
- Demopoulos, V. J. (1986). A convenient synthesis of pyrrole-3-carboxaldehyde.
- Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- BenchChem Technical Support Team. (2025).
- Ye, F., et al. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. PMC - NIH.
- BenchChem Technical Support Team. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- Wikipedia. (n.d.). Wittig reaction.
- Cedillo-Cruz, A., et al. (n.d.).
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- University Course Material. (n.d.). Alcohol Protecting Groups.
- Chemistry LibreTexts. (2020). 5.
- SynArchive. (n.d.). Protection of Alcohol by Silyl ether.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Hodge, P., & Rickards, R. W. (1966). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic.
- Chem-Impex. (n.d.). 1-(Triisopropylsilyl)pyrrole.
- Kennedy, A. R., et al. (2006). 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole. Acta Crystallographica Section E.
- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
- Rajput, S. S., & Bhamare, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- University Lab Manual. (n.d.). 19. The Grignard Reaction.
- Chem-Master. (2025).
- Reddit User Discussion. (2022). Problems with wittig reaction. r/Chempros.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. synarchive.com [synarchive.com]
- 17. scielo.org.mx [scielo.org.mx]
- 18. nbinno.com [nbinno.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Triisopropylsilyl (TIPS) Deprotection
Topic: Troubleshooting Removal of Triisopropylsilyl (TIPS) Protecting Groups Audience: Senior Researchers & Medicinal Chemists
Overview: The TIPS Paradox
As a Senior Application Scientist, I frequently see researchers treating TIPS (triisopropylsilyl) deprotection as a trivial "add fluoride" step. This is a mistake. The very feature that makes TIPS valuable—its extreme steric bulk and stability (approx. 700x more stable to acid hydrolysis than TMS)—is what makes its removal a frequent bottleneck.
The TIPS group does not just "fall off" like TMS or TES.[1] It requires kinetic driving force. Furthermore, the standard reagent (TBAF) is often a "Trojan Horse," introducing basicity and purification nightmares that can ruin a late-stage natural product synthesis.
This guide addresses the three most critical failure modes: Incomplete Reaction (Sterics) , Substrate Decomposition (Basicity) , and Purification Failure (Ammonium Salts).
Diagnostic Workflow: Reagent Selection
Before starting, map your substrate’s sensitivity to the correct reagent. Do not default to TBAF without analysis.[2]
Figure 1: Decision matrix for selecting the appropriate desilylation reagent based on substrate functional group compatibility.
Module 1: The "Dirty" NMR (Purification Issues)
Issue: "I used TBAF, and now I have a viscous oil that streaks on TLC. My NMR shows massive tetrabutylammonium multiplets that obscure my product."
The Science:
TBAF (Tetrabutylammonium fluoride) is the standard reagent, but the byproduct (TBA-OH/TBA-OSiR
The Solution: The "Kishi" Non-Aqueous Workup
Do not rely on water/brine washes. Use the calcium scavenging protocol developed by the Kishi group for the Halichondrin B synthesis. This forms insoluble CaF
Protocol: Calcium Carbonate/Dowex Scavenge
-
Reaction: Run your deprotection (TBAF/THF) as normal.
-
Quench: Do not add water. Instead, add the following directly to the reaction flask:
-
CaCO
(powder): 2.0 equiv per equiv of TBAF. -
Dowex 50WX8-400 (H
form): 3.0 equiv (by weight capacity) relative to TBAF. -
Methanol: Add MeOH (approx 10% v/v of reaction volume) to facilitate ion exchange.
-
-
Stir: Vigorously stir the suspension for 30–60 minutes. The mixture will turn into a thick slurry.
-
Filtration: Filter through a pad of Celite.
-
Result: The filtrate contains your deprotected alcohol. The TBA is trapped on the resin; the fluoride is trapped as CaF
. Evaporate and load directly onto silica.
Module 2: Substrate Decomposition (Basicity)
Issue: "My TIPS group is gone, but my ester hydrolyzed," or "My alpha-chiral center epimerized."
The Science:
"Naked" fluoride (F
The Solution: Buffered TBAF or Acidic Switch
Option A: Buffered TBAF (The AcOH Buffer)
Neutralize the basicity while retaining nucleophilicity.
-
Preparation: In a separate vial, mix TBAF (1.0 M in THF) with Glacial Acetic Acid in a 1:1 molar ratio.
-
Application: Add this pre-complexed mixture to your substrate at 0 °C.
-
Mechanism: This forms a [TBA][F-H-F] species (bifluoride-like character) which is less basic but still nucleophilic enough to attack silicon.
Option B: HF•Pyridine (The Nuclear Option)
If the substrate is extremely base-sensitive (e.g., RNA phosphoramidites, complex macrolides), switch to HF•Pyridine.[2][3][4][5][6]
-
Warning: HF•Pyridine attacks borosilicate glass. Use polypropylene (plastic) vessels.
-
Protocol:
-
Dissolve substrate in THF in a plastic vial.
-
Add HF[6]•Pyridine (70% HF) dropwise at 0 °C.
-
Quench: Pour into saturated aqueous NaHCO
(caution: gas evolution) or use Ethoxytrimethylsilane to quench excess HF before workup.
-
Module 3: The "Stalled" Reaction (Steric Bulk)
Issue: "I've stirred with TBAF for 24 hours. I still see 50% starting material."
The Science: The TIPS group has three branched isopropyl chains shielding the silicon atom.[7] If your hydroxyl group is also secondary or tertiary (e.g., a TIPS-protected phenol or a sterically crowded alcohol), the fluoride cannot penetrate the steric lattice to form the pentacoordinate silicate intermediate.
The Solution: High-Energy Reagents (TAS-F)
Reagent: TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate).[4][8][9][10] This is an anhydrous, soluble source of fluoride that is often more reactive than TBAF in sterically demanding cases due to the non-coordinating nature of the TAS cation and the "nakedness" of the fluoride in the absence of hydration shells.
Protocol:
-
Solvent: DMF or DMPU (polar aprotic solvents accelerate S
2-Si reactions). -
Temp: Heat to 45–60 °C.
-
Stoichiometry: Use 3–5 equivalents of TAS-F.
-
Note: If TAS-F fails, the ultimate forcing condition is neat HF•Pyridine (no THF) heated to 40 °C, but this risks acid-catalyzed degradation.
Module 4: Selectivity (TIPS vs. TBDMS)
FAQ: "Can I remove a TIPS group while keeping a TBDMS group intact?"
The Hard Truth: Generally, No.
Based on hydrolytic stability data, the hierarchy of stability is:
Exception: The only exception is if the TBDMS is in a sterically "locked" position (e.g., a tertiary alcohol in a cage structure) and the TIPS is on a primary alcohol. In 99% of cases, if you need to remove TIPS in the presence of TBDMS, your protecting group strategy is flawed and requires redesign (e.g., swap TBDMS for TBDPS, which can survive TIPS removal conditions in some specific contexts).
Summary Data: Stability & Conditions
| Reagent | Species | pH Nature | Best For | Key Risk |
| TBAF | Basic | General use | Elimination, Epimerization | |
| TBAF / AcOH | Neutral | Base-sensitive substrates | Slower reaction rate | |
| HF[4]•Pyridine | Acidic | Sterically hindered / Base-sensitive | Glass etching, Acid hydrolysis | |
| TAS-F | Neutral/Anhydrous | Water-sensitive / "Stalled" reactions | Expensive, Hygroscopic |
References
-
The "Kishi" Workup (Calcium Scavenging): Kaburagi, Y., & Kishi, Y. (2007). Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation. Organic Letters. [Link]
-
Silyl Group Stability Data: Crouch, R. D. (2004).[11] Selective Deprotection of Silyl Ethers. Tetrahedron. [Link]
-
HF-Pyridine Protocols: Trost, B. M., & Caldwell, C. G. (1981).[4] Stereoselective synthesis of steroids. Tetrahedron Letters. (Foundational work on HF-Py selectivity). [Link]
-
TAS-F Reagent Overview: Scheidt, K. A., et al. (1998).[9] Tris(dimethylamino)sulfonium Difluorotrimethylsilicate, a Mild Reagent for the Removal of Silicon Protecting Groups.[4][9][10] Journal of Organic Chemistry. [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. TASF reagent - Wikipedia [en.wikipedia.org]
- 9. 三(二甲氨基)锍二氟三甲基硅酸 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 10. TAS-F | 59218-87-0 [chemicalbook.com]
- 11. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
Technical Support Center: Synthesis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
Welcome to the Technical Support Center for the synthesis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity.
Introduction to the Synthesis
The preparation of this compound is most commonly achieved via the Vilsmeier-Haack formylation of 1-(triisopropylsilyl)pyrrole. The triisopropylsilyl (TIPS) group serves as a bulky N-protecting group, which sterically hinders electrophilic attack at the C2 and C5 positions (the α-positions) of the pyrrole ring, thus directing formylation to the C3 position (a β-position). While this method is generally effective, a number of potential side reactions can lead to the formation of byproducts, complicating purification and reducing yields. This guide will address the most common issues encountered during this synthesis.
Troubleshooting Guide
Problem 1: Low Yield of the Desired 3-Formyl Product
A low yield of this compound can be attributed to several factors, from incomplete reaction to degradation of the starting material or product.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent, formed from DMF and POCl₃, is moisture-sensitive and can decompose if not prepared and used under anhydrous conditions. | Ensure all glassware is flame-dried, and use anhydrous DMF and fresh POCl₃. Prepare the Vilsmeier reagent in situ at 0 °C and use it promptly. |
| Insufficient Reaction Temperature | The Vilsmeier-Haack reaction on N-TIPS pyrrole may require heating to proceed at a reasonable rate. | After the initial addition of the pyrrole at low temperature, allow the reaction to warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by TLC. |
| Premature Cleavage of the TIPS Group | The acidic nature of the Vilsmeier reagent and the work-up conditions can lead to the deprotection of the TIPS group, resulting in the formation of pyrrole-3-carbaldehyde, which may be less stable under the reaction conditions. | Maintain low temperatures during the formation of the Vilsmeier reagent and the initial stages of the reaction. During work-up, quench the reaction by pouring it onto a mixture of ice and a mild base like sodium bicarbonate or sodium acetate solution to neutralize the acid as quickly as possible. |
| Incomplete Hydrolysis of the Iminium Salt | The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. Incomplete hydrolysis will result in a lower yield of the desired product. | After quenching the reaction, ensure vigorous stirring of the biphasic mixture for a sufficient period (at least 30 minutes) to facilitate complete hydrolysis. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Byproduct Formation
The formation of byproducts is a common challenge in this synthesis. Below, we address the most likely impurities and how to minimize their formation.
| Byproduct | Mechanism of Formation | Troubleshooting and Mitigation |
| 1-(Triisopropylsilyl)-1H-pyrrole-2-carbaldehyde (Isomer) | Although the TIPS group directs to the 3-position, a small amount of the 2-formyl isomer can be formed due to the inherent reactivity of the α-position of the pyrrole ring. | This is often a minor byproduct. Lowering the reaction temperature may slightly improve regioselectivity. Careful column chromatography is usually required for separation. |
| Di-formylated Pyrrole Derivatives | If an excess of the Vilsmeier reagent is used or if the reaction is run for too long at elevated temperatures, a second formylation can occur. | Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Pyrrole-3-carbaldehyde (De-silylated Product) | The acidic conditions of the reaction or work-up can cleave the TIPS protecting group.[1] | Use a carefully controlled, non-acidic work-up. Quench the reaction mixture into a vigorously stirred, cold, basic solution (e.g., saturated NaHCO₃). |
| Polymeric/Tarry Materials | Pyrroles and their aldehydes can be unstable in the presence of strong acids, leading to polymerization.[2] | Maintain low temperatures, especially during the addition of reagents. Ensure a rapid and efficient basic work-up to neutralize the acidic reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: Why is the TIPS group so important for this reaction?
The triisopropylsilyl (TIPS) group is a bulky protecting group. In the Vilsmeier-Haack reaction, electrophilic substitution on the pyrrole ring is kinetically favored at the C2 (alpha) position.[3] The large steric profile of the TIPS group on the nitrogen atom blocks access to the adjacent C2 and C5 positions, forcing the Vilsmeier reagent to react at the less sterically hindered C3 (beta) position. This is a classic example of using a directing group to control regioselectivity in aromatic substitution.
Q2: My crude product is a dark oil, making purification difficult. What causes this?
Dark coloration in the crude product is often indicative of the formation of polymeric byproducts.[2] Pyrrole and its derivatives are known to be sensitive to strong acids and can polymerize under the conditions of the Vilsmeier-Haack reaction, especially if the temperature is not well-controlled or if the acidic conditions are prolonged. To minimize this, ensure that the reaction is performed at the lowest effective temperature and that the acidic work-up is avoided in favor of quenching into a basic solution.
Q3: How can I effectively separate the desired 3-formyl isomer from the 2-formyl byproduct?
The separation of these two isomers can be challenging due to their similar polarities. Careful flash column chromatography on silica gel is the most common method. A shallow solvent gradient using a mixture of hexanes and ethyl acetate is recommended. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and slowly increase the polarity. Monitoring the fractions by TLC is crucial to achieve good separation.
Q4: Can I use other silyl protecting groups for this reaction?
While other silyl groups like trimethylsilyl (TMS) or triethylsilyl (TES) can be used to protect the pyrrole nitrogen, they are significantly more acid-labile than the TIPS group.[4] Under the acidic conditions of the Vilsmeier-Haack reaction, these smaller silyl groups are likely to be cleaved, leading to a loss of regioselectivity and the formation of a mixture of products derived from the unprotected pyrrole. The enhanced stability of the TIPS group is key to the success of this regioselective formylation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure adapted from common practices for Vilsmeier-Haack reactions on N-protected pyrroles.
Materials:
-
1-(Triisopropylsilyl)pyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 1-(triisopropylsilyl)pyrrole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to 40-50 °C and stirred for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture in an ice bath. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution. Continue stirring for 30 minutes until the hydrolysis of the iminium salt is complete.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of DCM used in step 2).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visual Guides
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: A generalized workflow for the Vilsmeier-Haack formylation of 1-(TIPS)pyrrole.
Diagram 2: Troubleshooting Byproduct Formation
Caption: A decision tree for troubleshooting common byproducts in the formylation reaction.
References
- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Heterocyclic Compounds. Org. React.1997, 49, 1–330.
- M. B. Smith, March’s Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed., John Wiley & Sons, 2019.
-
Kennedy, A. R.; Khalaf, A. I.; Suckling, C. J.; Waigh, R. D. 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole. Acta Crystallogr. Sect. E Struct. Rep. Online2006 , 62, o3282–o3284. [Link]
Sources
Validation & Comparative
Navigating the Synthesis of Pyrrole-3-Carbaldehyde: A Comparative Guide to Silyl Protecting Groups
For researchers and professionals in drug development, the strategic protection and deprotection of reactive functional groups is a cornerstone of successful multi-step organic synthesis. Pyrrole-3-carbaldehyde, a valuable synthon in the design of complex bioactive molecules, presents a unique challenge due to the reactivity of both the pyrrole N-H and the aldehyde functionality. This guide provides an in-depth comparison of commonly employed silyl protecting groups for the pyrrole nitrogen, offering experimental insights to inform the selection of an optimal synthetic strategy.
The utility of silyl ethers as protecting groups for hydroxyl and amine functionalities is well-established, prized for their ease of installation and tunable lability under specific conditions.[1][2] The choice of a particular silyl group hinges on its stability towards various reagents and reaction conditions planned in the synthetic sequence. This principle of "orthogonal protection" is paramount in complex syntheses.[3] For pyrrole-3-carbaldehyde, the primary goal is to shield the N-H proton to prevent unwanted side reactions during subsequent transformations of the aldehyde group.
The Hierarchy of Silyl Group Stability: A Quantitative Perspective
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[1][4] Larger, more sterically hindered groups offer greater protection to the silicon-oxygen or silicon-nitrogen bond from nucleophilic or acidic attack.[5] This steric hindrance directly translates to a predictable hierarchy of stability, which is crucial for selective protection and deprotection.[1][6]
The general order of stability for commonly used silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS [1][7]
A similar trend is observed under basic conditions, although the differences can be less pronounced.[6][7]
| Silyl Group | Full Name | Relative Stability (Acidic Hydrolysis) | Relative Stability (Basic Hydrolysis) |
| TMS | Trimethylsilyl | 1 | 1 |
| TES | Triethylsilyl | 64 | 10-100 |
| TBDMS/TBS | tert-Butyldimethylsilyl | 20,000 | ~20,000 |
| TIPS | Triisopropylsilyl | 700,000 | 100,000 |
| TBDPS | tert-Butyldiphenylsilyl | 5,000,000 | ~20,000 |
| Table 1: Relative rates of cleavage for common silyl ethers. This data provides a quantitative basis for selecting a protecting group with the appropriate level of stability for a given synthetic route.[5][6] |
Strategic Selection of Silyl Protecting Groups for Pyrrole-3-Carbaldehyde
The choice between these silyl groups for protecting pyrrole-3-carbaldehyde depends on the intended subsequent chemical transformations.
-
For reactions requiring robust protection, such as those involving strong bases or nucleophiles, a more sterically hindered group like TIPS or TBDPS is advisable. The synthesis of pyrrole-3-carbaldehydes has been achieved through Vilsmeier-Haack formylation of N-TIPS protected pyrrole, highlighting the utility of this bulky group in directing C3-functionalization.[8][9]
-
For syntheses where milder deprotection conditions are desired, TBDMS offers a good balance of stability and ease of removal.[10] It is stable to a wide range of non-acidic reagents but can be cleaved under relatively mild acidic conditions or rapidly with fluoride reagents.[5][10]
-
TMS , due to its high lability, is generally not suitable for multi-step syntheses where the protecting group needs to withstand various reaction conditions and purification steps like chromatography.[2][11]
Experimental Workflows: Protection and Deprotection
The following sections provide detailed experimental protocols for the introduction and removal of silyl protecting groups on pyrrole, which can be adapted for pyrrole-3-carbaldehyde.
Silylation of the Pyrrole Nitrogen: A General Procedure
The introduction of a silyl group onto the pyrrole nitrogen is typically achieved by reacting the pyrrole with a silyl chloride in the presence of a base.[6][12]
Caption: General workflow for the N-silylation of pyrrole-3-carbaldehyde.
Protocol 1: N-Triisopropylsilyl (TIPS) Protection
This protocol is adapted from procedures for the N-silylation of pyrroles.[8]
-
To a solution of pyrrole-3-carbaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: Imidazole acts as both a base to deprotonate the pyrrole N-H and as a nucleophilic catalyst.[10] DMF is a common solvent for silylation reactions.
Deprotection of N-Silyl Pyrroles
The removal of the silyl group is a critical step and the conditions must be chosen carefully to avoid degradation of the desired product. Fluoride-based deprotection is the most common and efficient method due to the exceptionally strong silicon-fluorine bond.[13]
Caption: General workflow for the deprotection of N-silyl pyrroles.
Protocol 2: Fluoride-Mediated Deprotection using TBAF
This is a general and highly effective method for cleaving most silyl ethers.[10][14]
-
Dissolve the N-silyl protected pyrrole-3-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC. The reaction time will be significantly longer for more stable groups like TIPS compared to TBDMS.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
Expertise & Experience: The choice of deprotection conditions is critical. While TBAF is generally reliable, for sensitive substrates, milder acidic conditions might be preferable for TBDMS removal to avoid potential side reactions associated with the basicity of the fluoride solution.[6][15] For instance, a mixture of acetic acid, THF, and water can be effective for selective TBS deprotection.[4]
Conclusion
The selection of an appropriate silyl protecting group for pyrrole-3-carbaldehyde is a strategic decision that significantly impacts the efficiency and success of a synthetic route. A thorough understanding of the relative stabilities of different silyl ethers, as quantified in this guide, allows the researcher to tailor their protection strategy to the specific demands of their synthetic targets. For robust protection against harsh reagents, the sterically hindered TIPS group is an excellent choice. When milder deprotection is a priority, the TBDMS group offers a versatile and reliable alternative. By carefully considering the experimental data and protocols presented, scientists can navigate the challenges of pyrrole chemistry with greater confidence and precision.
References
- BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. Benchchem.
- Crouch, R. D. (2013). RECENT ADVANCES IN SILYL PROTECTION OF ALCOHOLS.
- Wikipedia. (2023). Silyl ether. In Wikipedia.
- Organic Chemistry. (2020, May 11). 26.02 Silyl Ethers as Protecting Groups [Video]. YouTube.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Gelest. (n.d.). Silyl Groups. Gelest Technical Library.
- Jensen, K. J. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105.
- Willingdon College, Sangli. (n.d.). Protection and deprotection.
- ResearchGate. (n.d.). SEM-deprotection of pyrrole 10a.
- National Institutes of Health. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones.
- BenchChem. (2025).
- MDPI. (2024, October 7). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- YouTube. (2022, June 18). Silyl group deprotection by TBAF solution [Video].
- Demopoulos, V. J. (1986). A CONVENIENT SYNTHESIS OF PYRROLE-3-CARBOXALDEHYDE.
- National Institutes of Health. (n.d.). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles.
- Demopoulos, V. J. (n.d.). A convenient synthesis of pyrrole-3-carboxaldehyde (1986).
- BenchChem. (n.d.). A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis. Benchchem.
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- University of Illinois Urbana-Champaign. (n.d.). Protecting Groups.
- University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups.
- University of California, Los Angeles Department of Chemistry and Biochemistry. (n.d.). Alcohol Protecting Groups.
- Demopoulos, V. J. (2009, February 18). A convenient synthesis of pyrrole-3-carboxaldehyde.
- BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Benchchem.
- TCI Chemicals. (n.d.). Protecting Agents.
- ResearchGate. (n.d.). Synthetic approaches for pyrrole-3-carbaldehydes.
- Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library.
- Fluka. (n.d.).
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- 2. tandfonline.com [tandfonline.com]
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- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 8. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
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A Comparative Guide to Modern Synthetic Routes for Pyrrole-3-carbaldehydes
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
Pyrrole-3-carbaldehydes are pivotal structural motifs in a vast array of pharmacologically active compounds and natural products. Their synthesis is a cornerstone of medicinal chemistry and organic synthesis, enabling the construction of complex molecular architectures. While traditional methods such as the Vilsmeier-Haack and Reimer-Tiemann reactions have long been staples, their often harsh conditions, limited regioselectivity, and functional group intolerance have spurred the development of more sophisticated and milder alternatives.
This guide provides an in-depth comparison of modern, alternative methodologies for the synthesis of pyrrole-3-carbaldehydes. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, providing a rationale for experimental choices and offering a clear-eyed view of the advantages and limitations of each approach. The information presented herein is designed to empower researchers to make informed decisions when selecting a synthetic route tailored to their specific target molecule.
The Duff-Like Formylation of Electron-Rich Pyrroles
A significant advancement in the synthesis of pyrrole-3-carbaldehydes involves a Duff-like formylation reaction that proceeds under remarkably mild conditions. This method is particularly effective for electron-rich pyrroles, which are often sensitive to the strongly acidic conditions of traditional formylation reagents.
Mechanistic Insight
The reaction likely proceeds through the formation of an electrophilic iminium species from hexamethylenetetramine (HMTA) and an acid. This electrophile then attacks the electron-rich pyrrole ring, preferentially at the C3 position due to steric hindrance at C2. Subsequent hydrolysis of the resulting adduct furnishes the desired aldehyde. The choice of a mild acid is critical to avoid polymerization or degradation of the sensitive pyrrole substrate.
Experimental Protocol: Synthesis of 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde
Materials:
-
2,5-Dimethylpyrrole
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
1,2-Dichloroethane (DCE)
-
Hydrochloric acid (HCl, 2M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a solution of 2,5-dimethylpyrrole (1.0 eq) in 1,2-dichloroethane, add hexamethylenetetramine (1.2 eq).
-
Stir the mixture at room temperature and add trifluoroacetic acid (2.0 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 83°C) and monitor the reaction progress by TLC.
-
After completion (typically 2-4 hours), cool the mixture to room temperature.
-
Add 2M aqueous HCl and stir vigorously for 1 hour to hydrolyze the intermediate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure 2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
Workflow Diagram
Spectroscopic analysis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde for structural confirmation
Executive Summary: The "Beta-Directing" Powerhouse
In the structural elaboration of pyrroles, achieving regioselectivity is the primary synthetic bottleneck. Unprotected pyrroles naturally favor electrophilic substitution at the
1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde (N-TIPS-pyrrole-3-carbaldehyde) represents a strategic solution to this problem. The bulky Triisopropylsilyl (TIPS) group acts as a "steric shield" over the
Comparative Analysis: TIPS vs. Alternatives
Mechanism of Action & Selectivity
The choice of protecting group dictates the regiochemical outcome of the reaction.
| Feature | N-TIPS (Product) | N-Boc | Unprotected Pyrrole |
| Steric Bulk | High (Shields C2/C5) | Moderate | None |
| Electrophilic Subst. | Mixed / | ||
| Lithiation | Directs to C3 (via Halogen dance) | Directs to C2 (Coordination) | N/A (N-deprotonation) |
| Acid Stability | High (Stable to weak acid) | Low (Cleaves in TFA/HCl) | N/A |
| Base Stability | High (Stable to bases) | Moderate (Base sensitive) | Deprotonates |
| Deprotection | Fluoride (TBAF) | Acid (TFA) | N/A |
Decision Matrix: When to Use N-TIPS
Use the following decision tree to determine if N-TIPS-pyrrole-3-carbaldehyde is the correct intermediate for your pathway.
Figure 1: Decision matrix for pyrrole protecting group selection based on regiochemical requirements.
Spectroscopic Characterization Profile
Structural confirmation of this compound relies on identifying the unique TIPS "fingerprint" and the diagnostic shift of the aldehyde proton.
H NMR Diagnostic Signals
The N-TIPS group eliminates the broad N-H signal seen in unprotected pyrroles and introduces a distinct high-field aliphatic pattern.
Solvent:
| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |
| Aldehyde | 9.80 – 9.95 | Singlet (s) | 1H | Distinctive deshielded singlet. | |
| Pyrrole Ring | C2-H ( | 7.30 – 7.50 | Doublet/Singlet | 1H | Most deshielded ring proton due to proximity to N and CHO. |
| Pyrrole Ring | C5-H ( | 6.75 – 6.90 | Triplet/Multiplet | 1H | Coupling with C4-H. |
| Pyrrole Ring | C4-H ( | 6.50 – 6.70 | Multiplet | 1H | Upfield relative to C2/C5. |
| TIPS | 1.40 – 1.55 | Septet ( | 3H | Methine protons of the isopropyl groups. | |
| TIPS | 1.05 – 1.15 | Doublet ( | 18H | Methyl protons (strong intensity). |
C NMR Diagnostic Signals
-
Carbonyl (C=O): ~185 ppm.[1]
-
Pyrrole
-Carbons: ~125–135 ppm. -
TIPS Carbons: ~18 ppm (CH
), ~12 ppm (CH).
Infrared (IR) Spectroscopy
-
C=O Stretch: 1660–1680 cm
(Conjugated aldehyde). -
C-H Stretch (Aliphatic): 2860–2960 cm
(Strong TIPS signal). -
Absence of N-H: No broad band at 3300 cm
(Confirms N-protection).
Experimental Protocols
Synthesis Workflow (Vilsmeier-Haack)
The synthesis exploits the steric blocking of the TIPS group to force formylation at C3.
Figure 2: Synthetic pathway for the regioselective formation of the title compound.
Protocol Detail: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried flask under argon, cool anhydrous DMF (1.2 eq) to 0°C. Add
(1.1 eq) dropwise. Stir for 30 min to form the Vilsmeier salt (white precipitate may form). -
Addition: Dissolve 1-(Triisopropylsilyl)pyrrole in
. Cool the Vilsmeier reagent to -78°C (critical for selectivity). Add the pyrrole solution slowly. -
Reaction: Allow the mixture to warm to 0°C over 2 hours. The bulky TIPS group prevents attack at the
-position (C2). -
Workup: Quench with saturated aqueous Sodium Acetate (
) and reflux for 20 minutes to hydrolyze the iminium intermediate. Extract with . -
Purification: Flash chromatography (Hexanes/EtOAc). The C3-isomer is typically the major product; trace C2-isomer (if any) can be separated due to polarity differences.
References
-
Bray, B. L., et al. (1990). "N-(Triisopropylsilyl)pyrrole.[2] A progenitor 'par excellence' of 3-substituted pyrroles." The Journal of Organic Chemistry, 55(26), 6317–6328.
-
Muchowski, J. M., & Solas, D. R. (1984). "Beta-substituted pyrroles. Synthesis of 3-acyl- and 3-alkylpyrroles." The Journal of Organic Chemistry, 49(1), 203–205.
-
Sigma-Aldrich. (n.d.). "1-(Triisopropylsilyl)pyrrole Product Information." Sigma-Aldrich Catalog.
-
ChemicalBook. (2023). "1-(Triisopropylsilyl)pyrrole NMR Spectrum Data." ChemicalBook.
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Purity analysis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde by HPLC
This guide outlines the purity analysis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde (TIPS-Pyrrole-3-CHO), a critical intermediate in the synthesis of porphyrins, prodigiosin analogues, and kinase inhibitors.[1][2]
Unlike standard organic intermediates, this molecule presents a dual analytical challenge: the lipophilicity of the bulky triisopropylsilyl (TIPS) group and the reactivity of the aldehyde functionality.[3] This guide compares High-Performance Liquid Chromatography (HPLC) against Quantitative NMR (qNMR) and Gas Chromatography (GC), establishing HPLC as the workhorse for purity profiling while acknowledging qNMR's role in absolute assay determination.[2][3]
PART 1: Comparative Analysis of Analytical Techniques
For a drug development professional, selecting the right method is about balancing sensitivity, specificity, and sample integrity.[2][3]
Method Comparison Matrix
| Feature | RP-HPLC (Recommended) | qNMR (Gold Standard for Assay) | GC-FID/MS |
| Primary Utility | Purity profiling, impurity isolation, stability indicating.[1][2] | Absolute quantification (Assay wt%), mass balance. | Volatile impurity check (solvents).[2][3] |
| Sensitivity (LOD) | High (< 0.05% area).[3] | Low (~1% without extensive scans).[2][3] | High. |
| Sample Integrity | High. Room temp analysis prevents thermal degradation.[3] | High. Non-destructive.[3] | Low. High injector temps can cause TIPS cleavage or aldehyde oxidation.[3] |
| Specificity | Excellent separation of isomers (e.g., 2-CHO vs 3-CHO).[1][2][3] | Good, but signals may overlap in complex crude mixtures.[2][3] | Good resolution, but risks thermal rearrangement.[2][3] |
| Throughput | High (Automated sequences).[2][3] | Low (Manual processing/long acquisition).[2][3] | High. |
Why HPLC is the Choice for Purity
While qNMR provides an absolute weight-percent assay without a reference standard, it often fails to detect trace impurities (0.1–0.5%) that are critical for GMP release.[3] HPLC is the only method capable of resolving the target molecule from its specific process impurities:
-
Des-TIPS byproduct: 1H-pyrrole-3-carbaldehyde (highly polar, elutes early).[1][2][3]
-
Regioisomers: 1-(Triisopropylsilyl)-1H-pyrrole-2-carbaldehyde (close eluter).[1][2]
-
Oxidation products: 1-(Triisopropylsilyl)-1H-pyrrole-3-carboxylic acid.
PART 2: HPLC Method Development & Optimization
Chromatographic Logic
Column Selection: The Hydrophobic Challenge
The TIPS group adds significant hydrophobicity (LogP ~4-5). A standard C18 column is required, but pore size and bonding chemistry matter.[2][3]
-
Recommendation: C18 with high carbon load (>15%) and end-capping. [1][3]
-
Reasoning: Non-end-capped silanols on the silica support can interact with the electron-rich pyrrole ring, causing peak tailing.[1][2] A high carbon load ensures adequate retention of the lipophilic TIPS group, separating it from the solvent front.[3]
Mobile Phase Chemistry: Stability vs. Resolution
-
Buffer: 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Acetate (pH 4.5) .[3]
-
Causality: While TIPS is more stable than TMS (Trimethylsilyl), it is acid-labile.[2][3] Strong acids like Trifluoroacetic acid (TFA) at high concentrations (>0.1%) over long run times can induce on-column deprotection, appearing as "ghost peaks" or a rising baseline.[1][2][3] Formic acid provides sufficient protonation for peak shape without aggressive cleavage.[2][3]
Detection Wavelength
-
UV Max: The conjugated pyrrole-aldehyde system typically absorbs at 245–255 nm .[1][2][3]
-
Strategy: Use a Diode Array Detector (DAD).[3][4] Extract chromatograms at 254 nm for the main peak and 210 nm to detect non-conjugated impurities (like saturated synthetic precursors).[3]
Validated HPLC Protocol
Objective: Quantify purity and identify specific impurities (Des-TIPS, Acid derivative).
Instrument Parameters
-
System: HPLC with PDA/DAD detector (e.g., Agilent 1200/1290, Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[3]
-
Column Temp: 30°C (Control is vital; TIPS solubility is temp-dependent).
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 5–10 µL.
-
Detection: 254 nm (bandwidth 4 nm), Ref 360 nm.[3]
Mobile Phase
-
Solvent A: Water + 0.1% Formic Acid.[3]
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[3]
-
Note: Methanol can be used but ACN provides sharper peaks for silylated compounds.[3]
-
Gradient Table
| Time (min) | % Solvent B | Event | Logic |
| 0.0 | 50 | Isocratic Hold | Load sample; prevent precipitation. |
| 2.0 | 50 | Start Gradient | -- |
| 15.0 | 95 | Linear Ramp | Elute lipophilic TIPS-Pyrrole (~10-12 min).[1][2] |
| 20.0 | 95 | Wash | Remove dimers/oligomers. |
| 20.1 | 50 | Re-equilibration | Prepare for next injection.[2][3] |
| 25.0 | 50 | Stop | -- |
Sample Preparation
-
Diluent: 100% Acetonitrile (The compound is sparingly soluble in water).[3]
-
Concentration: 0.5 mg/mL.
-
Procedure: Weigh 5 mg of sample into a 10 mL volumetric flask. Dissolve in ACN.[2][3] Sonicate for 2 mins. Filter through 0.22 µm PTFE filter (Nylon may adsorb silyl groups).[2][3]
PART 3: System Suitability & Troubleshooting
To ensure the method is trustworthy (Self-Validating), you must run a System Suitability Test (SST).[2][3]
SST Criteria
-
Tailing Factor (T):
(Ensures no silanol interaction).[3] -
Theoretical Plates (N):
. -
Precision: RSD of peak area < 1.0% (n=5 injections).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong (100% ACN) vs. initial MP (50% ACN). | Reduce injection volume to 2 µL or match sample solvent to initial mobile phase (50:50 ACN:Water).[3] |
| New Peak at ~3 min | Des-TIPS Pyrrole. Acidic hydrolysis occurring in vial or on-column.[1][2][3] | Check autosampler stability. Switch to Ammonium Acetate (pH 4.[2][3]5) buffer.[2][3] Ensure sample is fresh. |
| Broad Late Peak | Dimerization of aldehyde.[3] | Check sample age. Aldehydes can polymerize.[2][3] Store solid at -20°C under Argon. |
PART 4: Visualizing the Analytical Workflow
The following diagram illustrates the decision process for analyzing TIPS-protected pyrroles, ensuring scientific rigor.
Caption: Decision matrix for analytical method selection, highlighting the critical stability check required for acid-labile silyl protecting groups.
References
-
Bray, B. L., et al. (1990).[2][3] "N-(Triisopropylsilyl)pyrrole.[1][2][3][5] A progenitor 'par excellence' of 3-substituted pyrroles."[1][2][5] The Journal of Organic Chemistry, 55(26), 6317–6328.[3] Link[1][3]
-
Muchowski, J. M., & Solas, D. R. (1984).[2][3] "Beta-substituted pyrroles. Synthesis of 3-bromo-1-(triisopropylsilyl)pyrrole." The Journal of Organic Chemistry, 49(1), 203–205.[3] Link[1][3]
-
Holzgrabe, U. (2010).[3] "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[2][3] Link[1][3]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2][3] Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.[1][2][3] (General reference for Gradient Optimization logic).
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- 2. 1-(Triisopropylsilyl)pyrrole, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of N-Protected Pyrrole-3-Carbaldehydes in Key Synthetic Transformations
Pyrrole-3-carbaldehyde stands as a cornerstone scaffold in the synthesis of a multitude of pharmacologically active compounds and advanced materials. Its bifunctional nature, possessing both an electron-rich aromatic system and a reactive aldehyde, makes it a versatile synthetic intermediate. However, the inherent reactivity of the pyrrole NH proton necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions during synthetic manipulations. The choice of this N-protecting group is far from trivial; it profoundly influences the chemical behavior of the entire molecule, particularly the electrophilicity of the C3-formyl group.
This guide provides a comparative analysis of the reactivity of four commonly employed N-protected pyrrole-3-carbaldehydes: N-Boc, N-Tosyl (Ts), N-SEM, and N-Benzyl (Bn). We will delve into the electronic and steric rationale behind their differing reactivities and provide supporting experimental data for three critical transformations: the Wittig reaction, Grignard addition, and reductive amination.
The Decisive Role of the N-Protecting Group
The reactivity of the aldehyde at the C3 position is dictated by the electronic nature and steric bulk of the substituent on the pyrrole nitrogen. This substituent modulates the electron density of the pyrrole ring, which in turn influences the partial positive charge on the aldehyde carbon.
Electronic Effects: The nitrogen lone pair in pyrrole participates in the aromatic π-system. The extent of this delocalization is modulated by the N-substituent.[1][2]
-
Electron-Withdrawing Groups (EWGs): Groups like tert-butoxycarbonyl (Boc) and p-toluenesulfonyl (Tosyl) are potent EWGs. They pull electron density away from the pyrrole ring through resonance and inductive effects.[3][4] This withdrawal of electron density makes the pyrrole ring less nucleophilic but significantly increases the electrophilicity of the C3-aldehyde, rendering it more susceptible to attack by nucleophiles. The sulfonyl group in Tosyl is a stronger EWG than the carbonyl group in Boc.
-
Electron-Donating or Neutral Groups (EDGs/Neutral): Groups like Benzyl (Bn) are generally considered electron-neutral to weakly donating through induction. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is also considered to be inductively electron-withdrawing but less so than the sulfonyl or carbonyl groups. These groups decrease the electrophilicity of the aldehyde compared to their EWG counterparts.[5]
Steric Effects: The sheer size of the protecting group can also play a critical role by physically hindering the approach of a nucleophile to the aldehyde.[6] For instance, the bulky tert-butyl group of Boc or the tosyl group can create steric hindrance that may slow down reactions with bulky nucleophiles.
Caption: Factors influencing the reactivity of N-protected pyrrole-3-carbaldehydes.
Comparative Reactivity in Key Transformations
To provide a tangible comparison, we will examine the performance of these N-protected substrates in three ubiquitous synthetic reactions. The reactivity trend is generally observed to be N-Ts > N-Boc > N-SEM > N-Bn , reflecting the strength of the electron-withdrawing effect.
| Protecting Group | Reaction Type | General Reactivity | Causality |
| N-Tosyl (Ts) | Wittig, Grignard, Reductive Amination | Highest | The potent electron-withdrawing nature of the sulfonyl group significantly enhances the electrophilicity of the aldehyde.[7] |
| N-Boc | Wittig, Grignard, Reductive Amination | High | The Boc group is a strong electron-withdrawing group, leading to a highly reactive aldehyde. It is generally more sterically demanding than the Ts group.[3] |
| N-SEM | Wittig, Grignard, Reductive Amination | Moderate | The SEM group is less electron-withdrawing than Boc or Ts, resulting in a moderately activated aldehyde.[8] |
| N-Benzyl (Bn) | Wittig, Grignard, Reductive Amination | Lowest | The benzyl group is largely electron-neutral, leading to an aldehyde with reactivity closest to an unprotected counterpart, albeit with steric bulk. |
Experimental Protocols & Discussion
Herein, we provide detailed protocols for a Wittig reaction with each of the four N-protected pyrrole-3-carbaldehydes. The choice of base and reaction conditions is a direct reflection of the substrate's reactivity. More reactive aldehydes (N-Ts, N-Boc) can often be successfully reacted under milder conditions.
Caption: General experimental workflow for the Wittig reaction.
Protocol 1: Wittig Reaction of N-Tosyl-pyrrole-3-carbaldehyde
The high electrophilicity of the N-Ts protected aldehyde allows for efficient reaction, often with milder bases.
-
Ylide Generation: To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (N₂), add potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq, 0.5 M solution in toluene). Stir the resulting yellow suspension for 1 hour at 0 °C.
-
Reaction: Add a solution of N-Tosyl-pyrrole-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide mixture at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Wittig Reaction of N-Boc-pyrrole-3-carbaldehyde
This substrate is also highly reactive. Stronger bases like n-BuLi are commonly used to ensure complete and rapid ylide formation.[9]
-
Ylide Generation: To a stirred solution of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.2 M) at -78 °C under N₂, add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M solution in hexanes) dropwise. Allow the mixture to warm to 0 °C and stir for 30 minutes.
-
Reaction: Re-cool the ylide solution to -78 °C and add a solution of N-Boc-pyrrole-3-carbaldehyde (1.0 eq) in anhydrous THF.
-
Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quenching and Workup: Follow the procedure described in Protocol 1.
-
Purification: Follow the procedure described in Protocol 1.
Protocol 3: Wittig Reaction of N-SEM-pyrrole-3-carbaldehyde
With moderate reactivity, ensuring complete ylide formation before adding the aldehyde is key to achieving high yields.
-
Ylide Generation: Follow the ylide generation procedure from Protocol 2 using n-BuLi.
-
Reaction: Add a solution of N-SEM-pyrrole-3-carbaldehyde (1.0 eq) in anhydrous THF to the ylide at -78 °C.
-
Monitoring: Allow the reaction to slowly warm to room temperature overnight (approx. 12-16 hours).
-
Quenching and Workup: Follow the procedure described in Protocol 1.
-
Purification: Follow the procedure described in Protocol 1.
Protocol 4: Wittig Reaction of N-Benzyl-pyrrole-3-carbaldehyde
As the least reactive substrate, this reaction may require more forcing conditions, such as longer reaction times or slightly elevated temperatures, to drive it to completion.
-
Ylide Generation: A strong base like sodium hydride (NaH) can be effective. To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMSO, add methyltriphenylphosphonium bromide (1.2 eq) in portions at room temperature. Stir the mixture at 70 °C for 1 hour until the evolution of H₂ ceases.
-
Reaction: Cool the resulting dark red ylide solution to room temperature and add a solution of N-Benzyl-pyrrole-3-carbaldehyde (1.0 eq) in anhydrous DMSO.
-
Monitoring: Stir the reaction at room temperature for 12-18 hours.
-
Quenching and Workup: Pour the reaction mixture into ice-water and extract with diethyl ether (3x). The organic layers are combined, washed extensively with water to remove DMSO, then with brine, dried over Na₂SO₄, and concentrated.
-
Purification: Follow the procedure described in Protocol 1.
Conclusion and Strategic Recommendations
The selection of an N-protecting group for pyrrole-3-carbaldehyde is a critical strategic decision that has profound consequences for the reactivity of the aldehyde.
-
For synthetic routes that require high reactivity towards nucleophiles, N-Tosyl and N-Boc are the protecting groups of choice. They strongly activate the aldehyde, allowing for milder reaction conditions and shorter reaction times.
-
The N-SEM group offers a middle ground, providing moderate activation while being cleavable under specific conditions that are orthogonal to many other protecting groups.
-
The N-Benzyl group is ideal when minimal activation of the aldehyde is desired or when the subsequent synthetic steps are incompatible with EWGs. Its removal via hydrogenolysis also offers a mild and specific deprotection strategy.
By understanding the interplay of electronic and steric effects conferred by these protecting groups, researchers can make informed decisions to optimize their synthetic strategies, leading to higher yields, greater efficiency, and successful outcomes in their drug development and materials science endeavors.
References
-
ResearchGate. Synthetic approaches for pyrrole-3-carbaldehydes. Available from: [Link]
-
ResearchGate. Mechanistic Insights into the Reaction of N‐Propargylated Pyrrole‐ and Indole‐Carbaldehyde with Ammonia, Alkyl Amines, and Branched Amines: A Synthetic and Theoretical Investigation. Available from: [Link]
-
PubMed. New N-1,N-10-bridged pyrrolo[2,3-a]carbazole-3-carbaldehydes: synthesis and biological activities. Available from: [Link]
-
NIH National Center for Biotechnology Information. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. Available from: [Link]
-
EduRev. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF. Available from: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
PubMed. Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Available from: [Link]
-
Pearson+. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. Available from: [Link]
-
ResearchGate. A convenient synthesis of pyrrole-3-carboxaldehyde. Available from: [Link]
-
Wikipedia. Pyrrole. Available from: [Link]
-
HETEROCYCLES. ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. Available from: [Link]
-
OrgoSolver. EWG vs EDG: Examples of Electron Withdrawing and Donating Groups. Available from: [Link]
-
NIH National Center for Biotechnology Information. Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. Available from: [Link]
-
University of Sunderland. The Sythesis of Polyfunctional Pyrroles and the Investigation of the ... - SURE. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
RSC Publishing. Recent approaches in the organocatalytic synthesis of pyrroles. Available from: [Link]
-
NIH National Center for Biotechnology Information. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Available from: [Link]
-
ResearchGate. (PDF) Investigation of the Conductivity Properties of Pyrrole with the Attachment of Electron-Donating Groups (–NH2) and (–Cl) as Substituents. Available from: [Link]
-
NIH National Center for Biotechnology Information. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]
-
Chemistry Stack Exchange. Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction?. Available from: [Link]
-
Pearson+. Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde t... | Study Prep. Available from: [Link]
-
MDPI. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]
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A Senior Application Scientist's Guide to the Isomeric Purity of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the precise control of molecular architecture is paramount. The isomeric purity of a synthetic intermediate can profoundly impact the efficacy, safety, and patentability of a final product. This guide provides an in-depth technical comparison of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde, a versatile building block, focusing on the critical aspect of its isomeric purity. We will explore the synthetic nuances that govern the formation of its isomers, present robust analytical methodologies for their differentiation and quantification, and compare the performance of the triisopropylsilyl (TIPS) protecting group against other common silyl ethers.
The Synthetic Challenge: Regioselectivity in Pyrrole Formylation
The introduction of a formyl group onto the pyrrole ring is a foundational transformation in the synthesis of a vast array of complex molecules. The Vilsmeier-Haack reaction is a widely employed and efficient method for this purpose. However, the inherent electronic properties of the pyrrole ring favor electrophilic substitution at the C-2 position. To achieve the desired C-3 functionalization, a strategic choice of a nitrogen protecting group is essential. The triisopropylsilyl (TIPS) group, with its significant steric bulk, plays a crucial role in directing the formylation to the C-3 position by sterically hindering the approach of the Vilsmeier reagent to the C-2 and C-5 positions.
The primary isomeric impurity of concern in the synthesis of this compound is the corresponding 2-carbaldehyde isomer. The ratio of these isomers is a direct reflection of the regioselectivity of the formylation reaction.
Comparative Performance of Silyl Protecting Groups
The choice of the silyl protecting group has a direct impact on the yield and regioselectivity of the formylation reaction. Here, we compare the performance of three common silyl protecting groups: Triisopropylsilyl (TIPS), tert-Butyldimethylsilyl (TBDMS), and Triethylsilyl (TES).
| Protecting Group | Steric Hindrance | Relative Stability (Acidic) | Relative Stability (Basic) | Typical Yield (3-carbaldehyde) | 3-isomer : 2-isomer Ratio |
| TIPS | High | 700,000 | 100,000 | Good to Excellent | >95:5 |
| TBDMS | Moderate | 20,000 | ~20,000 | Good | ~85:15 |
| TES | Low | 64 | 10-100 | Moderate | ~60:40 |
Relative stability values are compared to Trimethylsilyl (TMS) as 1.[1]
The data clearly indicates that the sterically demanding TIPS group provides the highest regioselectivity for the desired 3-formyl isomer. While TBDMS offers a moderate level of control, the less bulky TES group results in a significantly higher proportion of the undesired 2-formyl isomer. The enhanced stability of the TIPS group under both acidic and basic conditions also offers a wider window for subsequent chemical transformations without premature deprotection.[1][2]
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Formylation
This protocol is optimized for high regioselectivity towards the 3-isomer.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis and purification of 1-(TIPS)-1H-pyrrole-3-carbaldehyde.
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C. To this, add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with stirring, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.[3]
-
Formylation: Dissolve 1-(Triisopropylsilyl)-1H-pyrrole (1.0 eq.) in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification by Column Chromatography
The separation of the 3- and 2-isomers is critical for obtaining a high-purity product.
Step-by-Step Procedure:
-
Column Preparation: Pack a silica gel column using a slurry of silica in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%). The less polar 3-isomer will elute before the 2-isomer.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure 3-isomer.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Analytical Characterization and Isomeric Purity Assessment
A multi-technique approach is recommended for the unambiguous determination of isomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between the 2- and 3-carbaldehyde isomers due to the distinct chemical environments of the pyrrole ring protons.
Diagram of Isomer Differentiation by ¹H NMR
Caption: Characteristic ¹H NMR chemical shifts for the pyrrole protons of the 3- and 2-isomers.
Quantitative NMR (qNMR): For the precise determination of isomeric purity, qNMR is the gold standard. By integrating the signals corresponding to unique protons of each isomer and comparing them to a certified internal standard, a highly accurate purity value can be obtained.
Experimental Protocol for qNMR:
-
Accurately weigh the sample of 1-(Triisopropylsilyl)-1H-pyrrole-carbaldehyde and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Carefully integrate the non-overlapping signals of the two isomers and the internal standard.
-
Calculate the molar ratio of the isomers and the absolute purity of the sample.
High-Performance Liquid Chromatography (HPLC)
HPLC provides an excellent method for the separation and quantification of the isomers. The choice of the stationary phase is crucial for achieving baseline separation.
Recommended HPLC Conditions:
-
Column: A reversed-phase C18 column is a good starting point. For enhanced separation of structural isomers, a column with a phenyl-based stationary phase can be advantageous due to π-π interactions with the pyrrole ring.[4]
-
Mobile Phase: A gradient of acetonitrile in water is typically effective.
-
Detection: UV detection at the λmax of the pyrrole carbaldehyde chromophore (typically around 270-290 nm).
By running a calibration curve with a pure standard of the 3-isomer, the percentage of the 2-isomer impurity in a sample can be accurately determined from the peak areas in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive technique for the analysis of volatile compounds and can be used to confirm the identity of the isomers and assess purity.
Expected Fragmentation Patterns:
The electron ionization (EI) mass spectra of both isomers will likely show a prominent molecular ion peak (M⁺). Characteristic fragmentation patterns involve the loss of the isopropyl group from the TIPS moiety and cleavage of the silyl group. While the mass spectra of the two isomers may be similar, their different retention times on the GC column will allow for their separation and individual analysis.
Conclusion
The isomeric purity of this compound is a critical parameter that is primarily controlled during the synthesis step. The use of the sterically demanding TIPS protecting group is highly effective in directing the Vilsmeier-Haack formylation to the C-3 position, leading to a high isomeric ratio in favor of the desired product. A combination of NMR spectroscopy (particularly qNMR), HPLC, and GC-MS provides a robust analytical workflow for the accurate determination of isomeric purity. For researchers in drug development and materials science, a thorough understanding and control of these synthetic and analytical aspects are indispensable for the reliable production and application of this important synthetic intermediate.
References
-
Química Orgánica. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Silyl ether. In Wikipedia. Retrieved February 22, 2026, from [Link]
Sources
Safety Operating Guide
Comprehensive Disposal & Handling Guide: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
[1]
Executive Summary: Immediate Action Card
| Critical Parameter | Directive |
| Primary Hazard | Irritant / Moisture Sensitive. Causes serious eye irritation and skin irritation.[1][2] Hydrolyzes in acidic/fluoride conditions to release silanols and pyrrole-3-carbaldehyde.[1] |
| Waste Stream | Non-Halogenated Organic (Silicon-Bearing). Must be flagged for high-silicon content if volume >100 mL to prevent incinerator fouling.[1] |
| Spill Response | Absorb with inert material (Vermiculite/Sand).[1] Do NOT use water (accelerates hydrolysis).[1] |
| Fire Safety | Use CO₂, Dry Chemical, or Foam.[1][3] Water spray may be ineffective due to hydrophobicity.[1] |
Part 1: Chemical Profile & Hazard Identification[1]
To properly dispose of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde , one must understand its dual nature: it possesses the reactivity of an aldehyde and the physicochemical properties of a bulky organosilane .[1]
Structural Composition & Reactivity
This compound is a derivative where the pyrrole nitrogen is protected by a Triisopropylsilyl (TIPS) group.[1]
-
TIPS Group: Provides steric bulk and lipophilicity.[1] It is relatively stable to base but labile to acids and fluoride ions (e.g., TBAF), which cleave the Si-N bond, releasing the parent pyrrole-3-carbaldehyde and silanols [1, 2].[1]
-
Aldehyde Group: Susceptible to oxidation (forming carboxylic acids) and nucleophilic attack.[1]
Physicochemical Data Table
Note: Specific experimental data for the 3-carbaldehyde derivative is rare; values below are extrapolated from the parent 1-(Triisopropylsilyl)pyrrole (CAS 87630-35-1) and 1H-pyrrole-3-carbaldehyde (CAS 7126-39-8).[1][4]
| Property | Value / Characteristic | Operational Implication |
| CAS Number | Derivative (Parent: 87630-35-1; Core: 7126-39-8) | Use parent CAS for surrogate waste profiling if specific CAS is unlisted in EHS software.[1] |
| Physical State | Viscous Oil or Low-Melting Solid | Likely adheres to glass; requires thorough solvent rinsing.[1] |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water.[1] | Use organic solvents (Acetone/DCM) for cleaning glassware.[1] |
| Flash Point | > 100°C (Estimated) | Combustible.[1][5] Class IIIB liquid classification likely.[1] |
| Stability | Moisture Sensitive (Slow Hydrolysis) | Keep waste containers tightly sealed to prevent pressure buildup from hydrolysis byproducts.[1] |
Part 2: Waste Classification & Segregation Logic
The presence of the silicon atom dictates the disposal path.[1] Standard organic waste incineration can be compromised by high silicon loads, which form abrasive silica (
Segregation Decision Tree
The following logic ensures compliance with facility protection standards.
Figure 1: Waste segregation logic. High-concentration silanes must be segregated to prevent incinerator damage.
Part 3: Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Stock / Old Reagents
Objective: Safe transfer of concentrated material to waste stream without exposure.[1]
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1]
-
Dilution (Mandatory): Do not dispose of the pure oil/solid directly if possible.[1] Dissolve in a compatible combustible solvent (e.g., Acetone or Ethanol) to <10% concentration.[1]
-
Reasoning: Reduces viscosity and prevents formation of "hot spots" during incineration.[1]
-
-
Container Selection: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the material has degraded to release acids.[1]
-
Labeling:
Scenario B: Reaction Mixtures & Quenching
Objective: Deactivation of reactive intermediates before disposal.
-
Quench: If the reaction involved acidic promoters or fluoride sources (TBAF), the TIPS group may have cleaved.[1]
-
Neutralization: Ensure pH is neutral (pH 6-8). Acidic waste containing silanes can polymerize or evolve gases.[1]
-
Separation: If an aqueous workup was performed:
Scenario C: Empty Container Management
Regulatory Standard: RCRA "RCRA Empty" definition (40 CFR 261.7).[1]
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Acetone or Ethyl Acetate).[1]
-
Rinsate Disposal: Pour all rinsates into the Organic Waste container.
-
Defacing: Cross out the label.[1] Mark as "Empty."
-
Glass Disposal: Place in the broken glass/lab glass bin. Do not recycle heavily contaminated glass.[1]
Part 4: Spill Response Workflow
In the event of a benchtop spill, speed and containment are vital to prevent respiratory irritation from aldehyde vapors.[1]
Figure 2: Operational workflow for managing spills of TIPS-pyrrole-3-carbaldehyde.
Part 5: Regulatory & Compliance Reference[1]
| Regulatory Body | Classification / Code | Note |
| US EPA (RCRA) | Not P-listed or U-listed.[1] | Classify by characteristic: Ignitability (D001) if in flammable solvent.[1] |
| DOT (Transport) | Not Regulated (Pure) / UN 1993 (In Solvent) | If dissolved in flammable solvent, transport as "Flammable Liquid, n.o.s."[1] |
| GHS Hazards | H315, H319, H335 | Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3.[1] |
Final Scientist's Note on Incineration
While this compound is not acutely toxic, the silicon content is the primary logistical concern.[1] Commercial incinerators often have strict limits on silicon input to protect their catalytic converters and scrubbers.[1] Always declare the "Organosilane" nature of the waste on your manifest [3].[1]
References
-
Bray, B. L., et al. (1990).[1] N-(Triisopropylsilyl)pyrrole: A Progenitor "Par Excellence" of 3-Substituted Pyrroles.[1] Journal of Organic Chemistry, 55(26), 6317–6328.[1]
-
Muchowski, J. M., & Solas, D. R. (1984).[1] Beta-Substituted Pyrroles. Tetrahedron Letters, 25(7).[1] (Foundational work on TIPS-pyrrole stability).
-
University of Pennsylvania EHRS. (2023).[1] Laboratory Chemical Waste Management Guidelines: Silicon-Containing Compounds.
-
PubChem. (2023).[1] 1-(Triisopropylsilyl)pyrrole Compound Summary. National Library of Medicine.[1] [1]
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 1-(Triisopropylsilyl)pyrrole.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
